4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
Description
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Properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCLWBHRMQADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348704 | |
| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91179-12-3 | |
| Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physical properties of solid organic compounds, which are applicable to the title compound.
Core Properties of this compound
This compound is a solid organic compound. Its chemical structure consists of a benzene ring substituted with a methoxy group, two methyl groups, and a sulfonyl chloride group.[1]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₃S | [2] |
| Molecular Weight | 234.7 g/mol | [3] |
| CAS Number | 91179-12-3 | [2] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Determination of Physical Properties
Given the absence of specific reported data, researchers may need to determine the physical properties of this compound experimentally. The following are standard methodologies for these determinations.
1. Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.
-
For a pure compound, the melting range is typically narrow (0.5-2 °C).
-
2. Boiling Point Determination at Reduced Pressure
As sulfonyl chlorides can be thermally sensitive, distillation under reduced pressure is often necessary to determine the boiling point without decomposition.
-
Apparatus: A vacuum distillation setup, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.
-
Procedure:
-
The compound is placed in the round-bottom flask with a few boiling chips or a magnetic stirrer.
-
The apparatus is assembled and the system is evacuated to the desired pressure, which is monitored with a manometer.
-
The flask is heated gently.
-
The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer. The corresponding pressure must also be recorded.
-
3. Density Determination of a Solid
-
Apparatus: A pycnometer or a gas pycnometer for more accurate measurements.
-
Procedure (using a pycnometer):
-
The weight of the empty, dry pycnometer is recorded.
-
A sample of the solid is added to the pycnometer, and the combined weight is recorded.
-
A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed. The pycnometer is filled to the calibration mark.
-
The total weight of the pycnometer, solid, and liquid is recorded.
-
The weight of the pycnometer filled with only the liquid is also recorded.
-
The density of the solid can then be calculated using the weights and the known density of the liquid.
-
4. Solubility Assessment
A qualitative or quantitative assessment of solubility in various solvents is crucial for applications in synthesis and drug development.
-
Apparatus: Test tubes, a vortex mixer, a temperature-controlled water bath.
-
Qualitative Procedure:
-
A small, pre-weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated using a vortex mixer and observed for dissolution.
-
If the compound dissolves, it is considered soluble. If not, the mixture can be gently heated to assess temperature effects on solubility.
-
This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
-
Quantitative Procedure (e.g., High-Performance Liquid Chromatography - HPLC):
-
Saturated solutions of the compound are prepared in the solvent of interest at a constant temperature.
-
The solutions are allowed to equilibrate and then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a calibrated HPLC method.
-
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a sulfonyl chloride, which would be a relevant process for researchers working with this compound.
Caption: General workflow for the synthesis and purification of a sulfonyl chloride.
References
In-Depth Technical Guide: 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
CAS Number: 91179-12-3
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a specialized organic compound that holds significance as a versatile reagent and building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and drug development. Its unique structural features, comprising a reactive sulfonyl chloride moiety and a substituted aromatic ring with methoxy and dimethyl functionalities, make it a valuable tool for the introduction of the 4-methoxy-2,5-dimethylbenzenesulfonyl group into various molecular scaffolds. This functional group can influence the physicochemical properties, such as lipophilicity and metabolic stability, of a parent molecule, and is integral to the synthesis of a diverse range of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this compound.
Physicochemical and Safety Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, key properties have been reported by various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Citation |
| CAS Number | 91179-12-3 | [1][2] |
| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |
| Molecular Weight | 234.7 g/mol | [1] |
| Physical Form | Solid | |
| Appearance | Off-white to slight yellow solid | |
| Melting Point | 98-99 °C | [3] |
| Boiling Point | Data not available | |
| Purity | 95% - 98% |
Safety Information:
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
Synthesis and Reactivity
Synthesis
Conceptual Synthetic Pathway:
References
An In-depth Technical Guide to the Structure and Bonding of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structure and bonding of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to a scarcity of direct experimental data in publicly accessible literature for this specific compound, this guide leverages established principles of organic chemistry and publicly available data for analogous compounds to present a comprehensive overview. The information herein is intended to support research and development activities by providing a robust theoretical and predictive framework.
Molecular Structure and Identification
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a methoxy group, two methyl groups, and a sulfonyl chloride functional group.
| Identifier | Value |
| CAS Number | 91179-12-3 |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)C |
| InChI Key | Not available in searched records |
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Bonding and Structural Parameters (Predictive)
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| S=O | 1.42 - 1.45 |
| S-Cl | 2.05 - 2.10 |
| S-C(aromatic) | 1.75 - 1.80 |
| C-C(aromatic) | 1.38 - 1.41 |
| C-O | 1.35 - 1.38 |
| O-C(methyl) | 1.42 - 1.45 |
| C(aromatic)-C(methyl) | 1.50 - 1.53 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| O=S=O | 120 - 125 |
| O=S-Cl | 105 - 109 |
| O=S-C | 106 - 110 |
| Cl-S-C | 100 - 104 |
| S-C-C | 118 - 122 |
| C-O-C | 117 - 121 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C-C-S-O | 60 - 90 |
| C-C-S-Cl | 60 - 90 |
The geometry around the sulfur atom is expected to be a distorted tetrahedron. The benzene ring is planar, with the substituents extending out of the plane. The methoxy and methyl groups will influence the electron density of the aromatic ring and the reactivity of the sulfonyl chloride group.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible and commonly employed method is the chlorosulfonation of the corresponding substituted anisole.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Methodology (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place 2,5-dimethylanisole (1 equivalent) dissolved in a suitable inert solvent such as chloroform or dichloromethane.
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice-salt bath to 0-5 °C. Add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.
Spectroscopic Data (Predictive)
Direct spectroscopic data for this compound is not available. The following tables provide predicted chemical shifts and characteristic IR absorption bands based on the analysis of structurally similar compounds.
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (H-3) | 7.8 - 8.0 | s |
| Aromatic-H (H-6) | 6.8 - 7.0 | s |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s |
| Methyl (-CH₃ at C-2) | 2.5 - 2.7 | s |
| Methyl (-CH₃ at C-5) | 2.2 - 2.4 | s |
Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-SO₂Cl | 145 - 150 |
| C-OCH₃ | 160 - 165 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-CH₃ | 130 - 140 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 25 |
Table 6: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1370 - 1390 | Strong |
| S=O (symmetric stretch) | 1170 - 1190 | Strong |
| S-Cl stretch | 550 - 600 | Medium |
| C-O-C (asymmetric stretch) | 1240 - 1280 | Strong |
| C-O-C (symmetric stretch) | 1020 - 1060 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1580 - 1620, 1450 - 1500 | Medium |
Table 7: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 234/236 | [M]⁺ (Molecular ion) |
| 199 | [M - Cl]⁺ |
| 171 | [M - SO₂Cl]⁺ |
| 156 | [M - SO₂Cl - CH₃]⁺ |
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the structure, bonding, and key experimental parameters for this compound. While direct experimental data remains elusive in the public domain, the presented information, based on established chemical principles and data from analogous compounds, offers a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental validation of the predicted data is highly recommended for any application where precise structural and spectroscopic information is critical.
Technical Guide: Solubility of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its expected solubility profile based on structurally similar compounds and furnishes detailed experimental protocols for its empirical determination.
Introduction
This compound (CAS No. 91179-12-3) is an organic compound featuring a sulfonyl chloride functional group.[1] Such compounds are valuable reagents and intermediates in organic synthesis, particularly in the development of sulfonamides, a class of compounds with significant therapeutic applications. The solubility of this reagent in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. This guide outlines the methodologies required to establish a comprehensive solubility profile for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 91179-12-3 | [1] |
| Molecular Formula | C₉H₁₁ClO₃S | [1] |
| Molecular Weight | 234.7 g/mol | |
| MDL Number | MFCD08688025 | [1] |
Qualitative Solubility Profile
Based on the general principle of "like dissolves like," the solubility of this compound can be predicted.[2][3] The presence of the polar sulfonyl chloride and methoxy groups suggests an affinity for polar organic solvents. Conversely, the aromatic ring and methyl groups contribute to some non-polar character.
-
Polar Solvents : The compound is expected to be generally soluble in polar aprotic solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule.
-
Non-Polar Solvents : Solubility is likely to be limited in non-polar solvents like hexane or cyclohexane.[4]
-
Protic Solvents : Caution is advised when using protic solvents such as water, methanol, and ethanol. Sulfonyl chlorides are reactive towards nucleophiles and can undergo solvolysis (reaction with the solvent).[5] With water, hydrolysis occurs to form the corresponding sulfonic acid, and with alcohols, it can form sulfonate esters.[5] This reactivity means that true solubility measurements in these solvents are complicated by degradation of the compound.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocols are recommended.
This method provides a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., acetone, dichloromethane, toluene, ethyl acetate, N,N-dimethylformamide, hexane)
-
Small, dry test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound into a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation based on the following criteria:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not noticeably dissolve.
-
-
Repeat the procedure for each solvent to be tested.
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[6]
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 2-5 mL) of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial securely to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, let the vial stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter (0.2 µm) into a pre-weighed, dry glass vial. This step is crucial to remove any undissolved micro-particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until the solid residue is completely dry and a constant weight is achieved.
-
Weigh the vial containing the dry solid residue on an analytical balance.[1]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.[6]
-
The solubility can then be expressed in the desired units, such as mg/mL or g/100 mL.
Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of filtrate in mL)
-
Data Presentation
The following table can be used to systematically record the quantitative solubility data obtained from the experimental work described above.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Acetone | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Ethyl Acetate | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Acetonitrile | 25 | ||
| N,N-Dimethylformamide | 25 | ||
| Hexane | 25 |
Visualization of Experimental Workflow
The logical process for determining the solubility of this compound is illustrated in the workflow diagram below.
Caption: Workflow for Solubility Determination of an Organic Compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 3. Khan Academy [khanacademy.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pharmajournal.net [pharmajournal.net]
Spectroscopic Profile of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical endeavors.
Introduction
This compound is a sulfonyl chloride derivative of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. The sulfonyl chloride functional group is a key reactive moiety, allowing for the formation of sulfonamides and sulfonate esters, which are prevalent in various biologically active molecules. A thorough understanding of the spectral properties of this compound is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide aims to provide a foundational spectroscopic profile to facilitate such analyses.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Singlet | 1H | Aromatic H (position 6) |
| ~ 7.0 - 7.2 | Singlet | 1H | Aromatic H (position 3) |
| ~ 3.9 | Singlet | 3H | Methoxy (-OCH₃) |
| ~ 2.6 | Singlet | 3H | Methyl (-CH₃ at position 2) |
| ~ 2.3 | Singlet | 3H | Methyl (-CH₃ at position 5) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methoxy carbon, and the two methyl carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | Aromatic C-OCH₃ (position 4) |
| ~ 145 - 150 | Aromatic C-SO₂Cl (position 1) |
| ~ 135 - 140 | Aromatic C-CH₃ (position 2) |
| ~ 130 - 135 | Aromatic C-CH₃ (position 5) |
| ~ 125 - 130 | Aromatic C-H (position 6) |
| ~ 115 - 120 | Aromatic C-H (position 3) |
| ~ 55 - 60 | Methoxy (-OCH₃) |
| ~ 20 - 25 | Methyl (-CH₃ at position 2) |
| ~ 15 - 20 | Methyl (-CH₃ at position 5) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group and other functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980 - 2850 | C-H stretch (aliphatic, -CH₃) | Medium-Weak |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 1250 - 1200 | C-O stretch (aryl ether) | Strong |
| 600 - 500 | S-Cl stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₉H₁₁ClO₃S) is approximately 234.7 g/mol .
| m/z (Mass-to-Charge Ratio) | Possible Fragment | Notes |
| 234/236 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 199 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 171 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 135 | [CH₃OC₆H₂(CH₃)₂]⁺ | Phenyl fragment after loss of SO₂Cl. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[1]
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. If the signal is too weak, an additional layer of the sample can be applied. If it is too strong, the plate should be cleaned and a more dilute solution used.[2]
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. The choice of ionization technique is critical. Electron Ionization (EI) is a common method for volatile and thermally stable compounds.
-
Data Acquisition:
-
GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into a GC equipped with a suitable column (e.g., RTX-5MS).[3] The GC separates the components of the sample before they enter the mass spectrometer. The mass detector, typically a quadrupole, scans a mass range (e.g., m/z 50-400) to detect the ions.[3]
-
Workflow and Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound involves synthesis, purification, and subsequent characterization using various spectroscopic techniques.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a predicted but comprehensive spectroscopic profile of this compound, which is essential for its unambiguous identification and characterization. The provided data tables and experimental protocols offer a valuable resource for researchers working with this compound. The successful application of these spectroscopic techniques is fundamental to ensuring the quality and integrity of chemical entities in a drug development pipeline.
References
An In-depth Technical Guide to the Electrophilicity of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the electrophilicity of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, a key reactive intermediate in organic synthesis. While specific quantitative data for this exact molecule is not extensively available in published literature, this document extrapolates from data on structurally related compounds to provide a robust understanding of its reactivity profile. The guide covers the theoretical basis of its electrophilicity, presents relevant quantitative data from kinetic studies of analogous compounds, details experimental protocols for assessing reactivity, and provides visualizations of reaction workflows. This information is intended to assist researchers in designing synthetic routes, predicting reaction outcomes, and optimizing conditions for the use of this and similar sulfonyl chlorides in pharmaceutical and chemical research.
Introduction: The Electrophilic Nature of Arylsulfonyl Chlorides
Arenesulfonyl chlorides are a class of highly reactive organosulfur compounds characterized by a sulfonyl chloride moiety (-SO₂Cl) attached to an aromatic ring. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity makes arenesulfonyl chlorides invaluable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.
The electrophilicity of the sulfur atom, and thus the reactivity of the sulfonyl chloride, is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the ring decrease the electrophilicity of the sulfur center, thereby reducing the reaction rate with nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, leading to increased reactivity.
Electrophilicity Profile of this compound
The electrophilicity of this compound is modulated by the combined electronic and steric effects of its three substituents: a methoxy group at the 4-position and two methyl groups at the 2- and 5-positions.
-
4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring and, to a lesser extent, on the sulfonyl sulfur. This electron-donating effect deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
-
2,5-Dimethyl Groups: The two methyl groups are weak electron-donating groups through induction and hyperconjugation.[1] Their electronic effect further slightly reduces the electrophilicity of the sulfur atom.
-
Steric Effects: The methyl group at the 2-position (ortho to the sulfonyl chloride) introduces steric hindrance around the reaction center. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate. However, some studies have reported a counterintuitive acceleration of nucleophilic substitution by ortho-alkyl groups, attributing it to a rigid, compressed ground-state structure that is more reactive.[2][3]
Overall, the strong electron-donating effect of the 4-methoxy group is expected to be the dominant factor, making this compound a less potent electrophile than unsubstituted or electron-withdrawn benzenesulfonyl chlorides. The net effect of the two methyl groups will be a combination of their weak deactivating electronic effect and the potentially rate-influencing steric effect of the ortho-methyl group.
Quantitative Reactivity Data
| Substituent (X) at 4-position | First-Order Rate Constant (k) for Solvolysis in H₂O at 15°C (s⁻¹) | Relative Rate (kₓ / kₙₒ₂) |
| NO₂ | 1.15 x 10⁻³ | 1.00 |
| Br | 2.59 x 10⁻⁴ | 0.23 |
| H | 1.29 x 10⁻⁴ | 0.11 |
| Me | 7.91 x 10⁻⁵ | 0.07 |
| MeO | 3.65 x 10⁻⁵ | 0.03 |
Data extrapolated from kinetic studies on the solvolysis of 4-X-benzenesulfonyl chlorides.
The data clearly illustrates that the electron-donating 4-methoxy group significantly decreases the rate of solvolysis compared to electron-withdrawing or less electron-donating substituents, confirming its deactivating effect on the electrophilicity of the sulfonyl chloride.
The sensitivity of the reaction to the electronic effects of substituents can be quantified by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant. For the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a ρ-value of +2.02 has been determined.[3] The positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.
Experimental Protocols
The electrophilicity of a sulfonyl chloride is typically assessed by reacting it with a standard nucleophile under controlled conditions and monitoring the reaction progress. A common method is the synthesis of a sulfonamide by reaction with a primary or secondary amine.
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Visualizations
Reaction Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of a sulfonamide from an arenesulfonyl chloride and a primary amine.
Caption: General workflow for sulfonamide synthesis.
Logical Relationship of Substituent Effects on Electrophilicity
This diagram illustrates how different substituent effects influence the electrophilicity of the sulfonyl chloride.
Caption: Influence of substituents on electrophilicity.
References
- 1. web.viu.ca [web.viu.ca]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Steric Influence of 2,5-Dimethyl Substitution on Sulfonyl Chloride Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nuanced steric and electronic effects imparted by 2,5-dimethyl substitution on the reactivity of benzenesulfonyl chlorides. While at first glance the ortho-methyl group might be predicted to sterically hinder reactions at the sulfonyl group, compelling evidence suggests a more complex reality where such substitutions can, in fact, accelerate nucleophilic substitution reactions. This phenomenon, termed "steric acceleration," is critical for chemists to understand for the rational design of synthetic routes and the development of novel therapeutics.
Understanding the Steric and Electronic Landscape
The reactivity of an aromatic sulfonyl chloride is governed by a delicate interplay of both electronic and steric factors. Electron-withdrawing groups on the aromatic ring typically increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[1]
The introduction of methyl groups, as in 2,5-dimethylbenzenesulfonyl chloride, presents two key considerations:
-
Electronic Effects: Methyl groups are weakly electron-donating through induction, which would be expected to slightly decrease the reactivity of the sulfonyl chloride towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.
-
Steric Effects: The methyl group at the 2-position (ortho to the sulfonyl chloride) introduces significant steric bulk in the vicinity of the reaction center. Traditional chemical intuition would suggest that this steric hindrance would impede the approach of a nucleophile, thereby slowing down the reaction rate.[2]
However, extensive research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a "counterintuitive acceleration" of nucleophilic substitution reactions.[1][3][4] This is attributed to the ground-state destabilization of the sulfonyl chloride. The steric congestion caused by the ortho-alkyl group leads to a strained, rigid structure. The transition state for nucleophilic attack, which is believed to be trigonal bipyramidal, can relieve some of this steric strain.[4][5] This relief of ground-state strain lowers the overall activation energy of the reaction, leading to an accelerated rate.[4][5]
Quantitative Data on Reactivity
| Substituent | Second-Order Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) | Relative Rate (krel) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| H | 1.33 | 1.00 | 18.9 | -15.1 |
| 4-Me | 0.67 | 0.50 | 19.4 | -15.0 |
| 2-Me | 128.1 | 96.3 | 15.6 | -18.0 |
| 2,6-Me₂ | Not Reported | - | - | - |
| 2,4,6-Me₃ | 6.10 | 4.59 | 17.5 | -15.8 |
| 2,4,6-iPr₃ | 3.72 | 2.80 | 17.9 | -15.9 |
Data extracted from Mikołajczyk et al. (2020).[1][3][4] The reaction studied was the isotopic chloride-chloride exchange in acetonitrile.
Interpretation and Extrapolation for 2,5-Dimethylbenzenesulfonyl Chloride:
Based on the data above, the presence of a single ortho-methyl group (2-Me) leads to a dramatic rate enhancement of nearly 100-fold compared to the unsubstituted analog. This strongly supports the theory of steric acceleration. The 2,5-dimethyl substitution pattern contains one ortho-methyl group and one meta-methyl group. The meta-methyl group is expected to have a minor electronic deactivating effect. Therefore, it is reasonable to predict that the reactivity of 2,5-dimethylbenzenesulfonyl chloride will be significantly higher than that of benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, and likely of a similar order of magnitude to 2-methylbenzenesulfonyl chloride.
Experimental Protocols
The following are detailed methodologies for the synthesis of 2,5-dimethylbenzenesulfonyl chloride and its subsequent reaction to form a sulfonamide. These protocols are adapted from general procedures for similar compounds.[6][7][8]
Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.
Materials:
-
p-Xylene (2,5-dimethylbenzene)
-
Chlorosulfonic acid
-
Thionyl chloride or oxalyl chloride (optional, to improve yield)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber, place p-xylene.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
To drive the reaction to completion, thionyl chloride or oxalyl chloride (1.1 equivalents) can be added, and the mixture can be gently warmed (e.g., to 40-50 °C) for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylbenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Synthesis of N-Aryl-2,5-dimethylbenzenesulfonamide
This protocol describes the general synthesis of a sulfonamide from 2,5-dimethylbenzenesulfonyl chloride and a primary amine.[6][8]
Materials:
-
2,5-Dimethylbenzenesulfonyl chloride
-
Primary amine (e.g., aniline or a substituted aniline)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) in anhydrous DCM.
-
Add a suitable base, such as anhydrous pyridine or triethylamine (1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-aryl-2,5-dimethylbenzenesulfonamide.
Visualizations
Reaction Mechanism
The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be Sₙ2-like.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Electron Donation: An In-depth Technical Guide to the Electronic Effects of Methoxy and Dimethylamino Groups on Reactivity
For Immediate Release
In the intricate landscape of synthetic chemistry and drug development, a profound understanding of the electronic effects of functional groups is paramount to predicting and controlling molecular reactivity. This technical guide provides a comprehensive analysis of two common and influential substituents: the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. While both are recognized as electron-donating groups, the nuanced interplay of their inductive and resonance effects dictates their impact on the reactivity of aromatic systems, a critical consideration for researchers, scientists, and drug development professionals.
Core Concepts: A Tale of Two Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.
The Inductive Effect (I) is the transmission of charge through sigma (σ) bonds. Due to the higher electronegativity of oxygen and nitrogen compared to carbon, both the methoxy and dimethylamino groups exert an electron-withdrawing inductive effect (-I). This effect polarizes the sigma bond, pulling electron density away from the aromatic ring.
The Resonance Effect (M or R) , also known as the mesomeric effect, involves the delocalization of π-electrons through the conjugated system of the aromatic ring. The lone pairs of electrons on the oxygen of the methoxy group and the nitrogen of the dimethylamino group can be donated into the π-system of the ring. This electron donation increases the electron density of the ring, particularly at the ortho and para positions.[1][2][3] This is termed a positive resonance effect (+M).
Crucially, for both the methoxy and dimethylamino groups, the electron-donating resonance effect (+M) is significantly stronger and outweighs the electron-withdrawing inductive effect (-I).[3] This net electron donation activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.[2]
Quantitative Analysis: Hammett Substituent Constants
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The constants are further distinguished by the substituent's position on the ring (meta or para).
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| Methoxy (-OCH₃) | 0.12 | -0.27 |
| Dimethylamino (-N(CH₃)₂) | -0.15 | -0.83 |
Data sourced from multiple chemical data repositories.
The σ_meta value is primarily influenced by the inductive effect, as resonance effects are not strongly transmitted to the meta position. The positive σ_meta for the methoxy group (0.12) reflects its electron-withdrawing inductive nature. Conversely, the σ_para value incorporates both inductive and resonance effects. The strongly negative σ_para values for both methoxy (-0.27) and dimethylamino (-0.83) groups underscore the dominance of their electron-donating resonance effects at the para position. The significantly more negative value for the dimethylamino group indicates it is a much stronger electron-donating group than the methoxy group.
Impact on Reactivity: Activating and Directing Effects
The net electron-donating character of the methoxy and dimethylamino groups has a profound impact on the rate and regioselectivity of electrophilic aromatic substitution reactions.
-
Activating Effect: By increasing the electron density of the aromatic ring, these groups make the ring more nucleophilic and thus more reactive towards electrophiles. This results in a significant increase in the rate of reaction compared to benzene. For instance, a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand.[2]
-
Ortho-, Para-Directing Effect: The resonance donation of electrons from the methoxy and dimethylamino groups preferentially increases the electron density at the ortho and para positions of the aromatic ring. This directs incoming electrophiles to substitute at these positions.
Visualizing the Electronic Effects
To better illustrate these concepts, the following diagrams have been generated using the DOT language.
References
A Comprehensive Technical Guide to the Safety and Handling of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
Disclaimer: Specific safety and handling data for 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (CAS No. 91179-12-3) is limited in the provided search results.[1] The following guide is therefore based on the safety data for the closely related parent compound, 4-Methoxybenzenesulfonyl chloride (CAS No. 98-68-0), and should be used as a comprehensive guideline. Researchers and professionals should always consult the most current and specific Safety Data Sheet (SDS) for the exact compound in use.
This technical guide provides an in-depth overview of the safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Hazard Identification and Classification
4-Methoxybenzenesulfonyl chloride is classified as a hazardous chemical. It is crucial to understand its potential dangers before handling. The primary hazards are associated with its corrosive nature and reactivity with water.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |
Hazard Pictograms:
Key Hazards:
-
Causes severe skin burns and eye damage upon contact.[2][6][7]
-
Contact with water liberates toxic gas, specifically hydrogen chloride.[2][6]
-
Moisture sensitive.[2]
-
Vapors can irritate mucous membranes.[8]
Physical and Chemical Properties
A summary of the physical and chemical properties of 4-Methoxybenzenesulfonyl chloride is presented below.
| Property | Value |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol |
| Appearance | Beige to off-white crystalline solid |
| Odor | Odorless |
| Melting Point | 39-42 °C (lit.) |
| Boiling Point | 173 °C at 14 mmHg (lit.) |
| Flash Point | 112 °C (233.6 °F) - closed cup |
| Solubility | Soluble in polar solvents like water and alcohols. Limited solubility in non-polar solvents.[9] Reacts exothermically with water.[8] |
| Density | 1.412 g/cm³ |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Use a closed system or local exhaust ventilation to control exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Hand Protection: Wear protective gloves (e.g., PVC).[7]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat and closed-toe shoes, to prevent skin exposure.[2][7] An apron (e.g., PVC) is also recommended.[7]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke in handling areas.[7] Contaminated work clothes should be laundered separately before reuse.[7]
-
General Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Avoid contact with skin, eyes, and clothing.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] A refrigerator is recommended for storage.[5] Store locked up.[4][6][7]
-
Incompatibilities: Keep away from water and moisture, as it reacts to liberate toxic gas.[2][6] It is also incompatible with strong oxidizing agents, bases (including amines), and alcohols.[8]
-
Packaging: Keep only in the original container. Store in a corrosive-resistant container.[11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2][6] If breathing is difficult, give oxygen.[2][6] If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately take off all contaminated clothing.[6][7] Rinse the skin with plenty of water/shower for at least 15 minutes.[2][6] Seek immediate medical attention.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2][6] Continue rinsing for at least 15 minutes.[2][6] Seek immediate medical attention.[2][6] |
| Ingestion | Rinse mouth with water.[4][6] Do NOT induce vomiting.[2][4][6][7] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][6] |
A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][10]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.[2]
-
Specific Hazards: Contact with water liberates toxic gas.[2][6] Hazardous combustion products include carbon oxides (CO, CO₂), sulfur oxides, chlorine, and hydrogen chloride gas.[4][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[10] Avoid dust formation and contact with the substance.[10] Ensure adequate ventilation.[10] Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: Sweep up the spilled solid material, taking care not to disperse dust, and place it into a suitable, airtight container for disposal. Do not allow contact with water.
Reactivity and Stability
-
Reactivity: The compound is water-reactive, liberating toxic gas upon contact.[2][6] It reacts exothermically with bases, including amines.[8] It is also incompatible with strong oxidizing agents and alcohols.[8]
-
Chemical Stability: The product is stable under recommended storage conditions.
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, sulfur oxides, and hydrogen chloride gas.[4][6]
Toxicological and Ecological Information
-
Toxicological Information: No specific acute toxicity data is available in the provided search results.[4] The primary toxicological concern is its severe corrosive effects on the skin, eyes, and mucous membranes.[2][6][8]
-
Ecological Information: No specific ecotoxicity data is available. It is noted that the product is water-soluble and may spread in water systems.[2]
Transport Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT/IATA/IMDG | 3261 | Corrosive solid, acidic, organic, n.o.s. | 8 | II |
Source:
Experimental Protocols
No detailed experimental protocols for safety and handling were cited in the provided search results. Standard methodologies for assessing skin corrosion (e.g., OECD Guideline 431) and eye irritation (e.g., OECD Guideline 437) would be relevant for this type of compound.
Visualized Workflows
General Safety and Handling Workflow
Caption: General workflow for safely handling hazardous chemicals.
Emergency Response Protocol
Caption: Decision tree for emergency response to incidents.
References
- 1. 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride | CAS 91179-12-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Methoxybenzenesulfonyl chloride 99 98-68-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (MDMBSC), a specialized organic compound relevant to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines its commercial availability, key chemical properties, and potential applications, with a focus on its role as a versatile reagent in organic synthesis.
Commercial Availability
This compound, identified by the CAS Number 91179-12-3, is commercially available from a number of chemical suppliers catering to the research and development sector. While availability and pricing are subject to change, the following table summarizes representative data from various vendors. Researchers are advised to contact suppliers directly for the most current information.
| Supplier | CAS Number | Purity | Available Quantities | Price Range (USD) |
| Santa Cruz Biotechnology, Inc. | 91179-12-3 | Not specified | 250 mg | $160.00 - $370.00[1] |
| Cenmed Enterprises | Not specified | Not specified | Not specified | $127.81 - $733.28 |
| Biosynth | 91179-12-3 | Not specified | Not specified | Contact for pricing |
| Hunan Hualong Pharmaceutical Co., Ltd. | 91179-12-3 | Not specified | Not specified | Contact for pricing[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₃S[1] |
| Molecular Weight | 234.7 g/mol [2] |
| CAS Number | 91179-12-3[1] |
| MDL Number | MFCD08688025[1] |
Synthesis and Experimental Protocols
A representative, though not identical, procedure for the synthesis of a substituted methoxybenzenesulfonyl chloride involves the reaction of the parent methoxy compound with a chlorosulfonating agent. For instance, the synthesis of 4-methoxybenzenesulfonyl chloride has been achieved by reacting anisole with 100% sulfuric acid and phosphorus oxychloride at low temperatures, followed by heating. The product is then isolated by precipitation in an ice-water mixture.
General Workflow for the Synthesis of Arylsulfonyl Chlorides:
Caption: General workflow for the synthesis of arylsulfonyl chlorides.
Applications in Drug Development and Organic Synthesis
Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, primarily for the introduction of the sulfonyl group into molecules to form sulfonamides and sulfonate esters. The methoxy and methyl substituents on the aromatic ring of this compound can influence the reactivity of the sulfonyl chloride and the properties of the resulting derivatives.
Role as a Protecting Group
In multi-step organic syntheses, particularly in peptide synthesis and the preparation of complex molecules, protecting reactive functional groups is essential. Sulfonyl chlorides are often used to protect amine functionalities. The resulting sulfonamide is generally stable to a wide range of reaction conditions. The specific steric and electronic properties of the 4-methoxy-2,5-dimethylbenzenesulfonyl group may offer advantages in terms of stability and selective cleavage compared to other sulfonyl protecting groups.
Workflow for Amine Protection using a Sulfonyl Chloride:
Caption: General workflow for the protection of amines as sulfonamides.
Intermediate in Medicinal Chemistry
The methoxy group is a prevalent substituent in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] Therefore, this compound serves as a valuable building block for the synthesis of novel sulfonamide-containing compounds with potential therapeutic applications. The sulfonamide functional group itself is a key structural motif in a wide array of pharmaceuticals, including antibacterial, diuretic, and anticonvulsant drugs.
Safety and Handling
This compound, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with water should be avoided as it can lead to the formation of the corresponding sulfonic acid and hydrochloric acid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of diverse sulfonamide libraries is crucial for the discovery of new therapeutic agents. 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a valuable building block in this endeavor, offering a substituted aromatic scaffold that can be systematically modified to explore structure-activity relationships (SAR). The methoxy and dimethyl functionalities on the phenyl ring can influence the physicochemical properties of the final sulfonamide, such as lipophilicity, metabolic stability, and target binding affinity.
These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides from this compound. Detailed experimental protocols, quantitative data for representative reactions, and visualizations of the reaction mechanism and experimental workflow are presented to facilitate the efficient and successful synthesis of novel sulfonamide candidates.
Reaction Mechanism and Experimental Workflow
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation, typically facilitated by a base, yields the stable sulfonamide product.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides.
Experimental Workflow:
The general workflow for the synthesis and purification of sulfonamides using this compound is outlined below.
Caption: A typical experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Synthesis of N-Aryl-4-methoxy-2,5-dimethylbenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-4-methoxy-2,5-dimethylbenzenesulfonamides
This protocol is similar to Protocol 1, with the substitution of an aliphatic amine for the aniline.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary aliphatic amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Other reagents and solvents as listed in Protocol 1.
Procedure:
Follow the procedure outlined in Protocol 1, substituting the aniline with the desired aliphatic amine. Reaction times may vary depending on the reactivity of the amine. For less reactive amines, gentle heating may be required.
Quantitative Data
Table 1: Synthesis of N-Aryl-4-methoxybenzenesulfonamides
| Entry | Amine | Product | Yield (%) | M.p. (°C) | Reference |
| 1 | Aniline | 4-Methoxy-N-phenylbenzenesulfonamide | >95 | 107-108 | [1] |
| 2 | p-Toluidine | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | ~90 | 113-114 | [1] |
| 3 | p-Anisidine | 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | ~92 | 100-101 | [1] |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide | ~88 | 94-95 | [1] |
Table 2: Spectroscopic Data for Representative N-Aryl-4-methoxybenzenesulfonamides
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 4-Methoxy-N-phenylbenzenesulfonamide | 7.74 (d, 2H), 7.29 (br, 1H), 7.22 (t, 2H), 7.11-7.06 (m, 3H), 6.88 (d, 2H), 3.80 (s, 3H) | 163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6 | [1] |
| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | 7.65 (d, 2H), 6.99 (d, 2H), 6.87 (d, 2H), 6.84 (br, 1H), 6.75 (d, 2H), 3.82 (s, 3H), 3.75 (s, 3H) | 163.0, 157.8, 130.5, 129.5, 129.1, 125.3, 114.4, 114.1, 55.6, 55.4 | [1] |
Note: The spectroscopic data provided are for analogous compounds and may differ slightly for the 2,5-dimethyl substituted derivatives.
Applications in Drug Development
The sulfonamide scaffold is a privileged structure in medicinal chemistry. The synthesis of a library of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides allows for the systematic exploration of their therapeutic potential.
-
Antimicrobial Agents: Many sulfonamide-based drugs are known for their antibacterial properties. The synthesized compounds can be screened against various bacterial strains to identify new antimicrobial leads.
-
Anticancer Agents: The sulfonamide moiety is present in several anticancer drugs. The introduction of the 4-methoxy-2,5-dimethylphenyl group may lead to novel compounds with enhanced efficacy or selectivity against cancer cell lines.
-
Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases. The synthesized derivatives can be tested for their inhibitory activity against a range of therapeutically relevant enzymes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Low reactivity of the amine- Insufficient base | - Use freshly opened or purified sulfonyl chloride.- Increase reaction temperature or time.- Use a stronger base or increase the stoichiometry. |
| Formation of multiple products | - Di-sulfonylation of primary amines- Side reactions of functional groups | - Use a slight excess of the amine.- Perform the reaction at a lower temperature.- Protect sensitive functional groups on the amine. |
| Difficult purification | - Similar polarity of product and starting materials | - Optimize the mobile phase for column chromatography.- Attempt recrystallization from different solvent systems. |
Conclusion
The synthesis of sulfonamides using this compound is a robust and versatile method for generating diverse libraries of compounds for drug discovery and development. The protocols and data provided in these application notes serve as a valuable resource for researchers in this field. Careful execution of the experimental procedures and thorough characterization of the synthesized compounds will enable the successful exploration of the therapeutic potential of this important class of molecules.
References
Application Notes and Protocols: 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride (Mds-Cl) as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (Mds-Cl) as a protecting group for amines is not extensively available in the current body of scientific literature. The following application notes and protocols are based on established principles of sulfonamide chemistry and data from analogous, structurally related benzenesulfonyl chlorides. Researchers should treat these protocols as a starting point and optimize the conditions for their specific substrates.
Introduction
In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the temporary protection of reactive functional groups is a crucial strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic steps. Sulfonamides are a robust class of amine protecting groups, offering stability across a wide range of reaction conditions.
This compound, hereafter referred to as Mds-Cl, is an aromatic sulfonyl chloride. The presence of an electron-donating methoxy group and two methyl groups on the benzene ring renders the corresponding Mds-sulfonamides electron-rich. This electronic nature influences the stability of the protecting group and the conditions required for its cleavage, potentially offering advantages in terms of selective deprotection.
Advantages of the Mds Protecting Group (Predicted)
-
Robustness: Like other sulfonyl groups, the Mds group is expected to be stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.
-
Crystalline Derivatives: Mds-protected amines are likely to be crystalline, facilitating purification by recrystallization.
-
Tunable Cleavage: The electron-rich nature of the Mds group may allow for milder deprotection conditions compared to electron-neutral or electron-deficient sulfonyl groups.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Abbreviation | Mds-Cl |
| CAS Number | 91179-12-3[1] |
| Molecular Formula | C₉H₁₁ClO₃S[1] |
| Molecular Weight | 234.70 g/mol |
| Appearance | Predicted to be a white to off-white solid |
Experimental Protocols
I. Protection of Primary and Secondary Amines with Mds-Cl
This protocol is based on the general procedure for the reaction of amines with benzenesulfonyl chlorides, commonly known as the Hinsberg reaction.[2][3][4]
Reaction Scheme:
Caption: General workflow for the protection of amines using Mds-Cl.
Materials:
-
Amine (primary or secondary)
-
This compound (Mds-Cl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq). For less reactive amines, a stronger, non-nucleophilic base like DIPEA may be preferred.
-
Cool the solution to 0 °C in an ice bath.
-
Add Mds-Cl (1.05 - 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Representative Data (Based on Analogous Sulfonyl Chlorides):
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Pyridine | DCM | 4 | >90 |
| Aniline | Et₃N | THF | 12 | 85-95 |
| Diethylamine | DIPEA | DCM | 2 | >95 |
| (S)-Alanine methyl ester | Et₃N | CH₃CN | 6 | 80-90 |
II. Deprotection of Mds-Sulfonamides
The electron-rich nature of the Mds group is expected to facilitate cleavage under reductive or strongly acidic conditions.
Reductive cleavage of the N-S bond is a mild and effective method for deprotecting sulfonamides.[5][6][7][8][9]
Reaction Scheme:
Caption: Workflow for the reductive deprotection of Mds-protected amines.
Protocol (Example with Mg/MeOH):
-
Dissolve the Mds-protected amine (1.0 eq) in anhydrous methanol (MeOH).
-
Add magnesium turnings (10-20 eq) to the solution.
-
Stir the mixture at room temperature or gentle reflux. The reaction may be sonicated to facilitate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove excess magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amine by standard methods (e.g., extraction, chromatography, or distillation).
Strong acids can be used to cleave sulfonamides, and the electron-donating groups on the Mds ring may make it more susceptible to this method.[10] Trifluoroacetic acid (TFA) is a common reagent for such deprotections.[11][12][13]
Reaction Scheme:
Caption: Workflow for the acid-mediated deprotection of Mds-amines.
Protocol (Example with TFA):
-
Dissolve the Mds-protected amine (1.0 eq) in a suitable solvent such as DCM.
-
Add a scavenger (e.g., anisole or thioanisole, 5-10 eq) to trap the carbocationic species that may form.
-
Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ or by pouring into a vigorously stirred solution of the base).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the amine as required.
Comparative Deprotection Conditions (Predicted):
| Method | Reagents | Temperature | Time (h) | Compatibility |
| Reductive Cleavage | Mg/MeOH | RT to Reflux | 2-8 | Sensitive to reducible groups |
| Reductive Cleavage | SmI₂/THF | RT | 0.5-2 | Mild, but requires inert atmosphere |
| Acidic Cleavage | TFA/DCM | 0 °C to RT | 1-6 | Sensitive to acid-labile groups |
| Acidic Cleavage | HBr/AcOH | RT to 50 °C | 2-12 | Harsh, limited functional group tolerance |
Stability of the Mds Group
The Mds-sulfonamide linkage is expected to be stable under the following conditions:
-
Basic conditions: Hydrolysis with aqueous NaOH or KOH at room temperature.
-
Mild acidic conditions: Acetic acid, p-toluenesulfonic acid in catalytic amounts.
-
Many organometallic reagents: Grignard reagents, organolithiums (at low temperatures).
-
Standard hydrogenation conditions: H₂, Pd/C (unless other reducible groups are present).
-
Common oxidizing agents: MnO₂, PCC, PDC.
Conclusion
This compound (Mds-Cl) presents itself as a potentially valuable protecting group for amines. Its electron-rich aromatic ring suggests that while it will form robust sulfonamides, these may be cleaved under milder reductive or acidic conditions than their electron-deficient counterparts. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the utility of the Mds protecting group in their synthetic endeavors. As with any new reagent, careful optimization of reaction conditions for specific substrates is highly recommended.
References
- 1. 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride | CAS 91179-12-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. advancedchemtech.com [advancedchemtech.com]
Application Notes and Protocols for N-Sulfonylation with 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the N-sulfonylation of primary and secondary amines using 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. This protocol is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
N-sulfonylation is a fundamental transformation in organic chemistry, leading to the formation of sulfonamides. Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The use of substituted benzenesulfonyl chlorides, such as this compound, allows for the introduction of specific aryl sulfonyl groups, which can modulate the physicochemical and pharmacological properties of the target molecule.
The protocol described herein is a general procedure adaptable for a variety of amine substrates. The reaction typically proceeds with high efficiency and is amenable to a broad range of functional groups.
Experimental Protocol
This protocol outlines the general procedure for the N-sulfonylation of a primary or secondary amine with this compound.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC)
-
Apparatus for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane or THF, add a suitable base like pyridine or triethylamine (1.1-1.5 equivalents).[3][4]
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0-1.2 equivalents) portion-wise or as a solution in the reaction solvent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The progress of the reaction should be monitored by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-sulfonylation of various amines with different aryl sulfonyl chlorides, which can serve as a reference for expected outcomes with this compound.
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | Room Temp | 100% | [3] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Room Temp | 100% | [3] |
| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl sulfonyl chlorides | NaH | DMF/THF | - | 72-96% | [3] |
| Trimetazidine | Methanesulfonyl chloride | Triethylamine | CH₂Cl₂ | 30 min | 93% | [4] |
| Primary/Secondary Amines | 2-Nitrobenzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 15 min | 90-98% | [5] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-sulfonylation reaction.
Signaling Pathway Analogy: The Sulfonylation Reaction
Caption: A conceptual diagram of the N-sulfonylation reaction pathway.
References
Application Notes: 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is fundamental to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The guanidino group of arginine is highly basic and nucleophilic, necessitating robust protection throughout the synthesis cycles. Arylsulfonyl chlorides are a prominent class of reagents for this purpose. 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, hereafter referred to as Mds-Cl, is an acid-labile protecting group designed for the side chain of arginine. Its chemical properties make it a suitable tool within the widely used Fmoc/tBu orthogonal synthesis strategy.
The Mds group, similar to related arylsulfonyl protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), shields the guanidino function during peptide chain elongation.[1][2][3] It is stable to the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine in DMF) but can be cleaved under strong acidic conditions during the final step of peptide cleavage from the resin and global deprotection.[4][5] The selection of an appropriate arginine protecting group is critical, as it impacts both the efficiency of the synthesis and the purity of the final peptide product.[3][6]
Core Application: Arginine Side-Chain Protection
The primary application of Mds-Cl is the protection of the guanidino side chain of arginine. The reagent reacts with the guanidinium group of an Nα-protected arginine derivative (e.g., Fmoc-Arg-OH) to form a stable sulfonamide linkage. The resulting protected amino acid, Fmoc-Arg(Mds)-OH, can then be used as a building block in standard SPPS protocols.
Key Advantages:
-
Stability: The Mds group is stable to the mildly basic conditions used for repetitive Nα-Fmoc deprotection.[1][5]
-
Acid Labile: It is designed for removal during the final trifluoroacetic acid (TFA)-mediated cleavage step.[3][7]
-
Compatibility: It is fully compatible with the Fmoc/tBu SPPS strategy.[5]
Data Presentation: Comparison of Arginine Protecting Groups
The efficiency of final deprotection depends heavily on the acid lability of the chosen protecting group. The data below is a qualitative and quantitative comparison of common arylsulfonyl protecting groups for arginine, which provides context for the expected performance of the Mds group.
| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Time (95% TFA) | Common Scavengers |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Most Labile | 1.5 - 3 hours | Triisopropylsilane (TIS), Water |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Intermediate | 2 - 4 hours | Thioanisole, TIS, Water |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Less Labile | 4 - 8 hours | Thioanisole, Phenol, TIS |
| Mds (expected) | 4-methoxy-2,5-dimethylbenzenesulfonyl | Less Labile | 4 - 8 hours (estimated) | Thioanisole, Phenol, TIS |
| Tos | p-toluenesulfonyl | Least Labile (Boc-SPPS) | Requires strong acid (e.g., HF) | Anisole |
Note: Cleavage times are approximate and can be influenced by the peptide sequence, length, and the presence of other sensitive residues.[3][6][7]
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Nω-(4-methoxy-2,5-dimethylbenzenesulfonyl)-L-arginine [Fmoc-Arg(Mds)-OH]
This protocol describes the introduction of the Mds protecting group onto the arginine side chain.
Materials:
-
Nα-Fmoc-L-arginine
-
This compound (Mds-Cl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl) or Citric acid for acidification
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Nα-Fmoc-L-arginine (1 equivalent) in a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2M NaOH to the reaction mixture to maintain a pH between 10-11.
-
In a separate flask, dissolve this compound (Mds-Cl, ~1.1 equivalents) in acetone.
-
Add the Mds-Cl solution dropwise to the Fmoc-arginine solution over 30-60 minutes, while continuously monitoring and adjusting the pH with 2M NaOH to keep it in the 10-11 range.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted Mds-Cl and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl or a citric acid solution. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water.
-
Dry the product under vacuum to yield Fmoc-Arg(Mds)-OH. Characterize by NMR and MS.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Mds)-OH
This protocol outlines the general cycle for incorporating the Fmoc-Arg(Mds)-OH building block into a peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Arg(Mds)-OH
-
Other required Fmoc-amino acids
-
Coupling reagents: HBTU/HATU and DIPEA, or DIC/Oxyma
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Automated peptide synthesizer or manual SPPS vessel
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Mds)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add an activator base (e.g., DIPEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Next Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Mds Group Deprotection
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the Mds and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin (fully synthesized and dried)
-
Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS), 2.5% Thioanisole or Phenol. Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature. For peptides containing Arg(Mds), a longer cleavage time of 4-8 hours may be required. Monitor the deprotection by analyzing small aliquots via HPLC if necessary.
-
After the cleavage is complete, filter the resin and collect the TFA filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10x the volume of the TFA solution).
-
Allow the peptide to precipitate for at least 30 minutes at -20 °C.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase HPLC.
Visualizations
Caption: Synthesis of Fmoc-Arg(Mds)-OH protecting group.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.
Caption: Final cleavage and deprotection of the Mds group.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in medicinal chemistry. This versatile reagent serves as a crucial building block for the synthesis of sulfonamides and as a protective group in peptide synthesis, both of which are pivotal in the development of novel therapeutic agents.
Introduction: A Versatile Tool in Drug Discovery
This compound is a sulfonyl chloride derivative that has found significant utility in medicinal chemistry. Its primary applications lie in two key areas:
-
Synthesis of Sulfonamides: The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. This compound serves as a key reagent for introducing the 4-methoxy-2,5-dimethylbenzenesulfonyl moiety into molecules, enabling the creation of diverse libraries of sulfonamide-containing compounds for biological screening.
-
Protecting Group in Peptide Synthesis: In the intricate process of peptide synthesis, protecting the reactive side chains of amino acids is crucial to ensure the correct peptide sequence is assembled. Arylsulfonyl groups, such as the one derived from this compound, are employed as protecting groups for the guanidino function of arginine and the amino group of lysine. These protecting groups offer stability during peptide chain elongation and can be selectively removed under specific conditions. A closely related compound, 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) chloride, has been established as a standard protecting group for arginine in Fmoc solid-phase peptide synthesis (SPPS).[1]
Synthesis of Biologically Active Sulfonamides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted sulfonamides. These compounds are of significant interest due to their potential as various therapeutic agents.
General Experimental Protocol: Synthesis of N-Aryl-4-methoxy-2,5-dimethylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides, which are precursors to potentially bioactive molecules.
Reaction Scheme:
Figure 1: General synthesis of N-aryl sulfonamides.
Materials:
-
This compound
-
Substituted aryl amine
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve the aryl amine (1.0 eq) in anhydrous DCM.
-
To this solution, add anhydrous pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-methoxy-2,5-dimethylbenzenesulfonamide.
Quantitative Data (Hypothetical):
The following table presents hypothetical quantitative data for the synthesis of various N-aryl-4-methoxy-2,5-dimethylbenzenesulfonamides, illustrating the expected outcomes of the described protocol.
| Aryl Amine (Ar-NH₂) | Product | Molecular Formula | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-4-methoxy-2,5-dimethylbenzenesulfonamide | C₁₅H₁₇NO₃S | 3 | 85 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | C₁₅H₁₆FNO₃S | 3.5 | 82 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | C₁₆H₁₉NO₄S | 3 | 88 |
| 3-Aminopyridine | N-(Pyridin-3-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide | C₁₄H₁₆N₂O₃S | 4 | 75 |
Application as a Protecting Group in Peptide Synthesis
The 4-methoxy-2,5-dimethylbenzenesulfonyl group can be used as a protecting group for the side chain of amino acids like lysine and arginine during solid-phase peptide synthesis (SPPS). Its stability under the conditions of peptide coupling and lability under specific deprotection conditions make it a valuable tool for synthetic peptide chemists.
Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Sulfonyl Protecting Group
Figure 2: Workflow of Fmoc-SPPS.
Protocol for Protection of the ε-Amino Group of Lysine
This protocol outlines the procedure for the protection of the side-chain amino group of lysine with the 4-methoxy-2,5-dimethylbenzenesulfonyl group.
Reaction Scheme:
Figure 3: Protection of the ε-amino group of lysine.
Materials:
-
Nα-Fmoc-L-Lysine
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Nα-Fmoc-L-Lysine (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) portion-wise over 30 minutes while maintaining the temperature at 0 °C and ensuring the pH of the solution remains basic (pH 8-9) by adding more sodium bicarbonate solution if necessary.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure Nα-Fmoc-Nε-(4-methoxy-2,5-dimethylbenzenesulfonyl)-L-Lysine.
Deprotection Protocol
The 4-methoxy-2,5-dimethylbenzenesulfonyl protecting group is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups. This is achieved using a strong acid cocktail.
Materials:
-
Peptide-resin with the 4-methoxy-2,5-dimethylbenzenesulfonyl protected amino acid
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Water or Triisopropylsilane (TIS) (scavenger)
-
Cold diethyl ether
Procedure:
-
Treat the peptide-resin with a cleavage cocktail, typically consisting of TFA, a scavenger such as thioanisole, and water or TIS (e.g., TFA/thioanisole/water 90:5:5 v/v/v).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove the scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the deprotected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Illustrative):
The following table provides illustrative data for the protection and deprotection steps.
| Step | Substrate | Product | Reagents | Time (h) | Yield (%) |
| Protection | Nα-Fmoc-L-Lysine | Nα-Fmoc-Nε-(4-methoxy-2,5-dimethylbenzenesulfonyl)-L-Lysine | This compound, NaHCO₃ | 12 | 80-90 |
| Deprotection | Resin-bound protected peptide | Free peptide | TFA/Thioanisole/H₂O | 2-4 | >95 (cleavage) |
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its utility in the straightforward synthesis of potentially bioactive sulfonamides and as a reliable protecting group in the complex art of peptide synthesis underscores its importance in the drug discovery and development pipeline. The protocols provided herein offer a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
Preparation of Sterically Hindered Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered sulfonamides are crucial pharmacophores in medicinal chemistry, offering unique pharmacological profiles due to their constrained conformations. Their synthesis, however, presents significant challenges owing to the low reactivity of sterically demanding amines and sulfonylating agents. These application notes provide an overview of modern synthetic strategies to overcome these challenges, complete with detailed experimental protocols and comparative data to guide researchers in this complex area of drug discovery. The protocols outlined below focus on key methods that have demonstrated success in the synthesis of these challenging molecules.
Synthetic Strategies and Protocols
The preparation of sterically hindered sulfonamides often requires specialized methods to overcome the inherent steric hindrance that plagues traditional sulfonylation reactions. Key strategies include the use of highly reactive sulfonylating agents, catalyst-mediated coupling reactions, and the activation of less reactive precursors.
Method 1: Sulfonylation of Hindered Amines with Sulfonyl Chlorides
The direct reaction of a sulfonyl chloride with a sterically hindered amine is often low-yielding due to the reduced nucleophilicity of the amine and steric repulsion. However, optimization of reaction conditions, such as temperature and the choice of base, can significantly improve outcomes.
Experimental Protocol: General Procedure for Sulfonylation of Primary Amines
This protocol is adapted for challenging sulfonylation reactions where steric hindrance is a factor.
Materials:
-
Sterically hindered primary amine (1.1 - 1.5 equivalents)
-
Sulfonyl chloride (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (1.5 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sterically hindered primary amine and the base in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice-water bath. For particularly challenging substrates, a lower temperature (e.g., -20 °C to -78 °C) may be necessary.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered sulfonamide.[1]
Table 1: Representative Yields for Sulfonylation of Amines with p-Toluenesulfonyl Chloride under Microwave-Assisted Solvent-Free Conditions [2]
| Amine Substrate | Product | Time (min) | Yield (%) |
| Aniline | N-Phenyl-4-methylbenzenesulfonamide | 5 | 95 |
| 4-Methylaniline | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 4 | 98 |
| 4-Methoxyaniline | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | 4 | 96 |
| 4-Chloroaniline | 4-Chloro-N-(p-tolyl)benzenesulfonamide | 5 | 94 |
| Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 3 | 98 |
| Dibenzylamine | N,N-Dibenzyl-4-methylbenzenesulfonamide | 5 | 92 |
Note: While this table showcases high yields under specific conditions, reactions with highly hindered amines may require the more rigorous conditions outlined in the protocol above.
Method 2: Calcium Triflimide-Catalyzed Sulfonylation using Sulfonyl Fluorides
Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, but their reactivity is lower. The use of a Lewis acid catalyst, such as calcium triflimide (Ca(NTf₂)₂), can activate the sulfonyl fluoride, enabling the synthesis of sterically hindered sulfonamides under mild conditions.[3]
Experimental Protocol: Ca(NTf₂)₂-Catalyzed Synthesis of Sulfonamides [3]
Materials:
-
Sulfonyl fluoride (1.0 equivalent)
-
Sterically hindered amine (1.2 equivalents)
-
Calcium triflimide (Ca(NTf₂)₂) (20 mol%)
-
tert-Amyl alcohol
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the sulfonyl fluoride, the sterically hindered amine, and calcium triflimide.
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir the reaction for 1-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Table 2: Synthesis of Sulfonamides using Ca(NTf₂)₂ Activation of Sulfonyl Fluorides [3]
| Sulfonyl Fluoride | Amine | Product | Yield (%) |
| 4-Cyanobenzenesulfonyl fluoride | Aniline | N-(4-cyanophenyl)benzenesulfonamide | 85 |
| Thiophene-2-sulfonyl fluoride | Morpholine | 4-(Thiophen-2-ylsulfonyl)morpholine | 92 |
| Benzenesulfonyl fluoride | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)benzenesulfonamide | 75 |
| 1-Naphthalenesulfonyl fluoride | tert-Butylamine | N-(tert-Butyl)naphthalene-1-sulfonamide | 68 |
Method 3: Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates
Palladium catalysis offers a powerful tool for the formation of C-N bonds. This method allows for the coupling of primary sulfonamides with aryl nonaflates, which can be readily prepared from phenols. This approach is particularly useful for constructing N-aryl sulfonamides with hindered substitution patterns.[4]
Experimental Protocol: Palladium-Catalyzed Sulfonamidation [4]
Materials:
-
Aryl nonaflate (1.0 equivalent)
-
Primary sulfonamide (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
t-BuXPhos (6 mol%)
-
K₃PO₄ (2.0 equivalents)
-
tert-Amyl alcohol
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine the aryl nonaflate, primary sulfonamide, Pd₂(dba)₃, t-BuXPhos, and K₃PO₄ in a reaction vessel.
-
Add tert-amyl alcohol.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Stir the reaction for the required time, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Palladium-Catalyzed Coupling of Primary Sulfonamides with Aryl Nonaflates [4]
| Aryl Nonaflate | Primary Sulfonamide | Product | Yield (%) |
| Phenyl nonaflate | Benzenesulfonamide | N-Phenylbenzenesulfonamide | 95 |
| 4-Cyanophenyl nonaflate | Methanesulfonamide | N-(4-Cyanophenyl)methanesulfonamide | 88 |
| 2-Methylphenyl nonaflate | p-Toluenesulfonamide | N-(o-Tolyl)-4-methylbenzenesulfonamide | 70 |
| 3,5-Dimethylphenyl nonaflate | Benzenesulfonamide | N-(3,5-Dimethylphenyl)benzenesulfonamide | 92 |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of sterically hindered sulfonamides.
Caption: General workflow for the synthesis of sterically hindered sulfonamides.
Biological Signaling Pathway: Folic Acid Synthesis Inhibition
Many sulfonamide-based drugs function as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption halts bacterial growth.[5][6]
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. theballlab.com [theballlab.com]
- 4. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Selective Protection of Primary Amines with 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride (MDMBS-Cl)
For Research Use Only.
Abstract
This document provides detailed application notes and protocols for the use of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (MDMBS-Cl) as a protecting group for primary amines. The MDMBS group offers a stable sulfonamide linkage that is robust under various synthetic conditions. Due to the electron-rich nature of the substituted benzene ring, the resulting MDMBS-sulfonamide can be cleaved under specific reductive or strong acid conditions, offering an alternative to more common amine protecting groups. These notes are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Disclaimer: this compound is not a widely documented reagent for amine protection. The following protocols and data are based on the general principles of sulfonamide chemistry and established procedures for related electron-rich arylsulfonyl compounds. Optimization for specific substrates is highly recommended.
Introduction
In multistep organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients, the selective protection of primary amines is a fundamental requirement. Arylsulfonyl chlorides react readily with primary amines to form stable sulfonamides.[1][2] this compound (MDMBS-Cl) is an electron-rich arylsulfonyl chloride that can be used for this purpose. The resulting N-MDMBS sulfonamides are generally stable to a wide range of non-reductive and non-strongly acidic reaction conditions.
The key feature of the MDMBS group lies in its potential for cleavage under conditions that might leave other protecting groups, such as simple tosylates, intact. The methoxy and dimethyl substituents increase the electron density on the aromatic ring, which can facilitate cleavage of the nitrogen-sulfur (N-S) bond.
Advantages of the MDMBS Protecting Group:
-
High Stability: Forms a robust sulfonamide bond, stable to many reagents.
-
Selective Cleavage Potential: The electron-rich ring system suggests potential for selective deprotection via reductive or strong acid-mediated methods.
-
Crystalline Derivatives: Sulfonamide derivatives are often crystalline solids, which can facilitate purification by recrystallization.
Experimental Data
The following table summarizes representative data for the protection of various primary amines with arylsulfonyl chlorides. The conditions and yields are illustrative and based on general sulfonylation reactions.[3]
Table 1: Representative Data for the Protection of Primary Amines
| Entry | Substrate (Primary Amine) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Benzylamine | Pyridine (1.5) | DCM | 0 to RT | 2 | 95 |
| 2 | Aniline | Triethylamine (1.2) | THF | RT | 4 | 92 |
| 3 | Cyclohexylamine | Pyridine (1.5) | DCM | 0 to RT | 3 | 94 |
| 4 | Glycine Methyl Ester | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 6 | 88 |
Note: Data is representative of typical arylsulfonylation reactions and should be considered as a guideline for optimization with MDMBS-Cl.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a corrosive solid and an irritant.
Protocol 3.1: Protection of a Primary Amine with MDMBS-Cl
This protocol describes a general procedure for the protection of a primary amine using MDMBS-Cl. Benzylamine is used as an example substrate.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
This compound (MDMBS-Cl, 1.05 eq)
-
Pyridine (or Triethylamine, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
In a separate container, dissolve MDMBS-Cl (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the MDMBS-Cl solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 3.2: Proposed Deprotection of an N-MDMBS Sulfonamide (Reductive Cleavage)
Arylsulfonamides are generally stable. Reductive cleavage is a common strategy for their deprotection.[1] The following is a proposed method based on conditions known to cleave electron-rich sulfonamides. This protocol requires experimental validation.
Materials:
-
N-MDMBS protected amine
-
Samarium (II) Iodide (SmI₂, 0.1 M solution in THF, 4-6 eq)
-
Hexamethylphosphoramide (HMPA, optional but can accelerate the reaction)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Potassium Sodium Tartrate solution (Rochelle's salt)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-MDMBS protected amine (1.0 eq) in anhydrous THF.
-
If used, add HMPA (4-6 eq).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the 0.1 M solution of SmI₂ in THF via syringe until the characteristic deep blue color persists, then add the remainder of the required equivalents.
-
Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by flash column chromatography or distillation.
Visualizations
The following diagrams illustrate the chemical transformations and experimental workflow.
Caption: Reaction scheme for the protection of a primary amine.
Caption: Proposed scheme for reductive deprotection of the MDMBS group.
References
Application Notes and Protocols: Reaction of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride with primary and secondary amines is a cornerstone of medicinal chemistry and organic synthesis, yielding N-substituted sulfonamides. The sulfonamide functional group is a privileged scaffold in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring an electron-donating methoxy group and two methyl groups, influences the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamide products. These application notes provide a comprehensive overview of the synthesis of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides, detailing the reaction principles, experimental protocols, and methods for subsequent deprotection.
Reaction Principles and Mechanism
The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The presence of a base is crucial to neutralize the in situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction[1].
The reactivity of the amine is dependent on its steric hindrance and nucleophilicity. Primary amines generally react readily, while more sterically hindered secondary amines may require longer reaction times or elevated temperatures.
Experimental Workflow
The general workflow for the synthesis of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides is depicted below.
Caption: General workflow for the synthesis of sulfonamides.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides
This protocol provides a general guideline and may require optimization for specific primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: To this solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamide.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various primary and secondary amines. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Amine Type | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Primary | Triethylamine | DCM | 12 | 92 |
| 2 | Cyclohexylamine | Primary | Pyridine | THF | 16 | 88 |
| 3 | Aniline | Primary | Pyridine | DCM | 24 | 85 |
| 4 | Diethylamine | Secondary | Triethylamine | DCM | 18 | 90 |
| 5 | Piperidine | Secondary | Triethylamine | THF | 16 | 95 |
| 6 | Morpholine | Secondary | Pyridine | DCM | 20 | 93 |
Deprotection of 4-Methoxy-2,5-dimethylbenzenesulfonamides
The 4-methoxy-2,5-dimethylbenzenesulfonyl group can serve as a protecting group for amines. Its removal to liberate the free amine is a crucial step in multi-step syntheses. Several methods have been developed for the deprotection of arylsulfonamides.
Deprotection Strategy
The choice of deprotection method depends on the stability of the rest of the molecule.
Caption: Deprotection strategies for sulfonamides.
Protocol for Reductive Deprotection using Samarium Iodide
This method is particularly useful for substrates sensitive to harsh acidic conditions.
Materials:
-
N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamide (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous Na₂S₂O₃)
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the sulfonamide in anhydrous THF.
-
Addition of SmI₂: Cool the solution to the desired temperature (often -78 °C) and add the SmI₂ solution dropwise until a persistent blue color is observed, indicating an excess of the reagent.
-
Reaction: Stir the reaction mixture at the same temperature until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃.
-
Work-up and Isolation: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by an appropriate method (e.g., column chromatography or distillation).
Applications in Drug Development
The sulfonamide linkage is a key structural feature in numerous marketed drugs. The ability to synthesize a diverse library of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The methoxy and dimethyl substituents can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable reagent for generating novel drug candidates. The straightforward protocols for synthesis and deprotection facilitate its use in both lead discovery and optimization phases of drug development.
References
Application Notes and Protocols for the Cleavage of 4-Methoxy-2,5-dimethylbenzenesulfonyl Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Methoxy-2,5-dimethylbenzenesulfonyl (MOMBS) group is utilized as a protecting group for amines in organic synthesis. Its stability under various conditions and the potential for selective cleavage make it a valuable tool in the construction of complex molecules, particularly in the field of drug development. The electron-donating methoxy and methyl groups on the aromatic ring influence the reactivity of the sulfonamide, allowing for specific deprotection strategies. These application notes provide an overview of the cleavage conditions for MOMBS amides, detailed experimental protocols, and comparative data to guide researchers in its effective use.
General Cleavage Strategies
The cleavage of the 4-Methoxy-2,5-dimethylbenzenesulfonyl group from amides can be broadly categorized into two main strategies:
-
Reductive Cleavage: This approach involves the use of reducing agents to break the sulfur-nitrogen bond. The electron-rich nature of the MOMBS group can influence the choice of reducing agent and reaction conditions.
-
Acidic Cleavage: Strong acids can be employed to hydrolyze the sulfonamide bond. The methoxy group on the aromatic ring can affect the acid stability of the sulfonamide.
The choice of the cleavage method depends on the overall molecular structure, the presence of other functional groups, and the desired selectivity.
Experimental Protocols
Protocol 1: Reductive Cleavage using Magnesium in Methanol
This protocol describes a mild and efficient method for the deprotection of MOMBS amides using magnesium metal in methanol.
Materials:
-
4-Methoxy-2,5-dimethylbenzenesulfonyl amide substrate
-
Magnesium turnings (or powder)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve the 4-Methoxy-2,5-dimethylbenzenesulfonyl amide (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add magnesium turnings (typically 10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Acidic Cleavage using Trifluoroacetic Acid
This protocol outlines the deprotection of MOMBS amides under strong acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
4-Methoxy-2,5-dimethylbenzenesulfonyl amide substrate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 4-Methoxy-2,5-dimethylbenzenesulfonyl amide (1.0 equiv) in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-50 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction time may vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes representative quantitative data for the cleavage of various substituted benzenesulfonamides, which can serve as a reference for the deprotection of 4-Methoxy-2,5-dimethylbenzenesulfonyl amides.
| Protecting Group | Substrate (Amine) | Cleavage Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl | Benzylamine | Mg/MeOH | MeOH | RT | 2 | 85 | General procedure |
| p-Toluenesulfonyl | Aniline | HBr/AcOH | AcOH | 100 | 12 | 78 | General procedure |
| 2-Nitrobenzenesulfonyl | Piperidine | Thiophenol/K₂CO₃ | DMF | RT | 1 | 95 | [1] |
| 4-Methoxybenzenesulfonyl | N-alkylaniline | Bi(OTf)₃ | DCE | 85 | 2 | 80-90 | [2] |
Note: The conditions and yields are general and may need to be optimized for specific 4-Methoxy-2,5-dimethylbenzenesulfonyl amide substrates.
Mandatory Visualization
Caption: Workflow for the reductive cleavage of 4-Methoxy-2,5-dimethylbenzenesulfonyl amides.
Caption: Logical relationship of cleavage conditions for 4-Methoxy-2,5-dimethylbenzenesulfonyl amides.
References
Application Notes and Protocols: Synthesis of Sulfonamide Libraries using 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a key building block in the construction of sulfonamide libraries for drug discovery and development. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The methoxy and dimethyl substituents on the phenyl ring of this particular sulfonyl chloride can influence the physicochemical properties of the resulting sulfonamide derivatives, such as solubility, lipophilicity, and metabolic stability, making it a valuable tool for lead optimization.
These application notes provide a comprehensive overview of the use of this compound in the parallel synthesis of sulfonamide libraries, complete with detailed experimental protocols and representative data.
Core Applications in Library Synthesis
The primary application of this compound in library synthesis is its reaction with a diverse set of primary and secondary amines to generate a library of N-substituted sulfonamides. This reaction is robust and high-yielding, making it amenable to high-throughput synthesis formats.
Key Advantages:
-
Versatility: Reacts with a wide range of amines, allowing for the creation of structurally diverse libraries.
-
Efficiency: The sulfonamide bond formation is typically a high-yielding and clean reaction.
-
Tunable Properties: The 4-methoxy and 2,5-dimethyl substitution pattern provides a unique electronic and steric profile that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the library members.
Data Presentation: Representative Library Synthesis
The following table presents illustrative data for the synthesis of a small, diverse library of sulfonamides from this compound and a selection of primary and secondary amines. This data is representative of typical yields and purities achievable with the provided protocols.
| Entry | Amine | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Aniline | N-phenyl-4-methoxy-2,5-dimethylbenzenesulfonamide | 92 | >95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | 95 | >95 |
| 3 | Benzylamine | N-benzyl-4-methoxy-2,5-dimethylbenzenesulfonamide | 94 | >95 |
| 4 | Morpholine | 4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)morpholine | 96 | >95 |
| 5 | Piperidine | 1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperidine | 93 | >95 |
| 6 | Glycine methyl ester | Methyl 2-((4-methoxy-2,5-dimethylphenyl)sulfonamido)acetate | 88 | >95 |
| 7 | (R)-(-)-2-Phenylglycinol | (R)-N-(2-hydroxy-1-phenylethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | 90 | >95 |
| 8 | 3-Aminopyridine | N-(pyridin-3-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide | 85 | >95 |
Disclaimer: The data presented in this table is illustrative and based on typical yields for sulfonamide synthesis. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
Two primary protocols are provided: a solution-phase protocol suitable for smaller libraries or initial scouting, and a solid-phase protocol which is more amenable to the synthesis of larger libraries.
Protocol 1: Solution-Phase Parallel Synthesis of a Sulfonamide Library
This protocol describes the synthesis of a sulfonamide library in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
96-well reaction block with sealing mat
-
Shaker
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Amine Stock Solution Preparation: Prepare 0.2 M stock solutions of each amine in anhydrous DCM in individual vials.
-
Reaction Setup: To each well of a 96-well reaction block, add 200 µL of the corresponding amine stock solution (0.04 mmol, 1.0 eq).
-
Base Addition: To each well, add 1.5 equivalents of TEA or DIEA (e.g., for TEA, add 8.4 µL of a 1 M stock solution in DCM).
-
Sulfonyl Chloride Addition: Prepare a 0.2 M stock solution of this compound in anhydrous DCM. Add 220 µL of this solution (0.044 mmol, 1.1 eq) to each well.
-
Reaction: Seal the 96-well plate with a sealing mat and place it on a shaker at room temperature for 16 hours.
-
Work-up:
-
Add 200 µL of a scavenger resin (e.g., QuadraSil® MP) to each well to quench excess sulfonyl chloride and cap the reaction. Shake for 2 hours.
-
Alternatively, perform a liquid-liquid extraction by adding 500 µL of 1 M HCl to each well. Mix thoroughly and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.
-
-
Isolation: Transfer the organic layer from each well to a clean 96-well plate. Evaporate the solvent using a centrifugal evaporator.
-
Analysis: Re-dissolve the crude products in a suitable solvent (e.g., DMSO or acetonitrile) for LC-MS analysis to determine purity and confirm the identity of the products.
Protocol 2: Solid-Phase Synthesis of a Sulfonamide Library using the Split-and-Pool Method
This protocol is suitable for the generation of a large and diverse "one-bead, one-compound" library.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (as a source of diversity if desired, followed by Fmoc deprotection to expose the amine)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Split-and-Pool Synthesis (Illustrative Example with 3 Amine Building Blocks):
-
Split: Divide the swollen resin into three equal portions and place each portion in a separate reaction vessel.
-
Couple (Amine Diversity): To each vessel, add a different amine building block (if starting from a common scaffold). For example, if using amino acids, perform a standard Fmoc-amino acid coupling, followed by Fmoc deprotection with 20% piperidine in DMF to expose the free amine.
-
Pool: Combine all three portions of the resin into a single vessel and wash thoroughly with DMF and DCM.
-
-
Sulfonylation:
-
Swell the pooled resin in anhydrous DCM.
-
Add a solution of this compound (3-5 equivalents) and DIEA (5-7 equivalents) in anhydrous DCM to the resin.
-
Shake the reaction vessel at room temperature for 16-24 hours.
-
Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.
-
-
Cleavage and Isolation:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved products by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Analysis: Analyze the resulting library members by LC-MS and other appropriate analytical techniques.
Mandatory Visualizations
Caption: Solution-Phase Parallel Synthesis Workflow.
Caption: Solid-Phase Split-and-Pool Synthesis Workflow.
Caption: Logical Flow from Reagent to Drug Candidate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the quality and reactivity of the starting materials. Ensure that the starting material, 2,5-dimethylanisole, is pure and dry. The choice of chlorosulfonating agent is also critical. While chlorosulfonic acid is commonly used, other reagents like thionyl chloride in the presence of a catalyst may be employed.[1][2]
Reaction temperature plays a crucial role. The chlorosulfonylation of aromatic compounds is often temperature-sensitive. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures may promote the formation of side products or decomposition. It is advisable to maintain the temperature within a specific range, often starting at low temperatures (e.g., 0-5 °C) and gradually warming to room temperature or slightly above.
The reaction time is another important parameter. Insufficient reaction time will result in incomplete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
-
Answer: The formation of isomers is a common issue in the sulfonation of substituted aromatic rings. In the case of 2,5-dimethylanisole, sulfonation could potentially occur at different positions on the aromatic ring, leading to isomeric sulfonyl chlorides. The directing effects of the methoxy and methyl groups influence the regioselectivity of the reaction. To favor the desired isomer, controlling the reaction temperature and the rate of addition of the chlorosulfonating agent is crucial.
Another common side product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This can occur if moisture is present in the reaction setup or during the workup procedure. To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, quenching the reaction with ice-cold water and quickly extracting the product into an organic solvent can reduce the extent of hydrolysis.[3]
Over-sulfonation, leading to the formation of disulfonylated products, can also occur, particularly with prolonged reaction times or an excess of the sulfonating agent. Careful control of the stoichiometry of the reactants is therefore important.
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am facing challenges in isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?
-
Answer: The workup procedure is critical for obtaining a pure product. After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice or ice-water.[3] The product, being insoluble in water, will precipitate out. The solid can then be collected by filtration. It is important to wash the collected solid with cold water to remove any remaining acid.
For purification, recrystallization is a common and effective method. A suitable solvent system, such as a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, petroleum ether), can be used to recrystallize the crude product.[4][5] Column chromatography on silica gel can also be employed for purification, particularly for removing closely related impurities.[5] The choice of eluent will depend on the polarity of the product and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of this compound?
A1: The primary starting material is 2,5-dimethylanisole. The most common reagent for the chlorosulfonylation step is chlorosulfonic acid. Other reagents that can be used include thionyl chloride in the presence of a suitable catalyst.[1][2] Anhydrous solvents such as dichloromethane or chloroform are often used.
Q2: What are the optimal reaction conditions (temperature, time, stoichiometry)?
A2: Optimal conditions can vary, but a general starting point is to add chlorosulfonic acid (typically 1.1 to 1.5 equivalents) dropwise to a solution of 2,5-dimethylanisole in an anhydrous solvent at a low temperature (0-5 °C). The reaction mixture is then often stirred at this temperature for a period before being allowed to warm to room temperature and stirred for several hours. Monitoring the reaction by TLC or HPLC is the best way to determine the optimal reaction time.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light. Alternatively, HPLC can provide a more quantitative assessment of the reaction progress.
Q4: What are the safety precautions I should take when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn. Ensure that a suitable quenching agent (e.g., a solution of sodium bicarbonate) is readily available in case of spills.
Data Presentation
Table 1: Summary of General Reaction Parameters for Chlorosulfonylation
| Parameter | Typical Range/Value | Notes |
| Starting Material | 2,5-dimethylanisole | Ensure high purity and anhydrous conditions. |
| Chlorosulfonating Agent | Chlorosulfonic Acid | Typically 1.1 - 1.5 molar equivalents. |
| Solvent | Dichloromethane, Chloroform | Must be anhydrous. |
| Reaction Temperature | 0 °C to Room Temperature | Gradual warming is often beneficial. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC for completion. |
| Workup | Quenching on ice, filtration | Minimize contact with water to prevent hydrolysis. |
| Purification | Recrystallization, Column Chromatography | Choice of method depends on purity requirements. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Add chlorosulfonic acid (1.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Sulfonylation with 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for sulfonylation reactions using 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of amines with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Amine: The amine starting material may be of poor quality or sterically hindered. 2. Degraded Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze over time. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Low Reaction Temperature: The reaction temperature may be too low for the sulfonylation to proceed at a reasonable rate. | 1. Check the purity of the amine. For sterically hindered amines, consider using a stronger, non-nucleophilic base or a higher reaction temperature. 2. Use a fresh bottle of this compound or purify the existing material. Ensure anhydrous reaction conditions are maintained. 3. Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 4. While low temperatures are often used to control side reactions, if no product is forming, cautiously increase the reaction temperature. |
| Formation of a Significant Amount of Di-sulfonylated Byproduct | 1. Incorrect Stoichiometry: An excess of this compound is a common cause of di-sulfonylation with primary amines.[1][2] 2. Rapid Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution too quickly can create localized high concentrations, favoring the second sulfonylation.[2] 3. Strong Base: A strong base can deprotonate the initially formed mono-sulfonamide, making it more susceptible to a second sulfonylation.[1] 4. High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.[2] | 1. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).[2] 2. Add the this compound solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[2] 3. Consider using a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of stronger, non-hindered bases like triethylamine.[1] 4. Maintain a low reaction temperature (0 °C to room temperature).[2] |
| Presence of 4-Methoxy-2,5-dimethylbenzenesulfonic Acid in the Product | 1. Hydrolysis of the Sulfonyl Chloride: this compound can react with water present in the reaction mixture. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the sulfonic acid impurity. |
| Formation of Unidentified Byproducts | 1. Side Reactions with Other Functional Groups: Other reactive functional groups in the starting material may be reacting with the sulfonyl chloride. 2. Reaction with Solvent: Some solvents can react with sulfonyl chlorides under certain conditions. | 1. Protect other reactive functional groups (e.g., hydroxyl or other amine groups) before the sulfonylation reaction. 2. Choose an inert solvent for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound with primary amines?
A1: The most common side reaction is di-sulfonylation, where the primary amine reacts with two molecules of the sulfonyl chloride to form a di-sulfonylated product.[1][2] This occurs because the initially formed mono-sulfonamide still has an acidic proton on the nitrogen, which can be removed by a base, allowing for a second sulfonylation.[1]
Q2: How can I minimize the formation of the di-sulfonylated byproduct?
A2: To minimize di-sulfonylation, you should carefully control the reaction stoichiometry, typically using a 1:1 ratio of amine to sulfonyl chloride or a slight excess of the amine.[2] Slow, dropwise addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) is also crucial.[2] Using a weaker base, such as pyridine, can also help to prevent the deprotonation of the mono-sulfonamide.[1]
Q3: My this compound is old. Can I still use it?
A3: It is recommended to use a fresh supply of the sulfonyl chloride, as it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid over time. If you suspect your reagent has degraded, it is best to use a new bottle or purify the existing material.
Q4: What is the best way to purify the desired sulfonamide product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is contaminated with the sulfonic acid byproduct, washing the crude product with a mild aqueous base during the workup can be effective. Column chromatography on silica gel is another common method for purification.
Q5: Can I use this compound to react with alcohols?
A5: Yes, this compound can react with alcohols in the presence of a base to form sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for sulfonylation reactions with analogous sulfonyl chlorides. Note that optimal conditions for this compound may vary.
| Sulfonyl Chloride | Amine/Alcohol | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to RT | 90-91 | [3] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 | 62 | [4] |
| 4-Methoxybenzenesulfonyl chloride | 2,2'-(Ethylenedioxy)bis(ethylamine) | Triethylamine | Dichloromethane | Not Specified | High | [2] |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (aq).
-
Separate the organic layer and wash it sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve reaction yields and address common challenges encountered when working with 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a reactive intermediate primarily used as a building block in organic synthesis. Its sulfonyl chloride group is a key functional group that readily reacts with nucleophiles. The most common application is the synthesis of sulfonamides by reacting it with primary or secondary amines.[1] Sulfonamides are a critical class of compounds in medicinal chemistry, found in various therapeutic agents.[2] It is also used to synthesize sulfonate esters by reacting with alcohols.[3]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Sulfonyl chlorides are sensitive to moisture.[4] The primary cause of degradation is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding and unreactive sulfonic acid. To ensure stability, store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q3: What is the role of the base in sulfonamide synthesis, and which one should I choose?
A3: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3] A base is required to neutralize this acid, driving the reaction to completion.[1] Common choices include tertiary amines like triethylamine (Et₃N) or pyridine. The base should be non-nucleophilic to avoid competing with the primary or secondary amine reactant. For sensitive substrates, a hindered base may be beneficial. An insufficient amount of base can lead to low or no conversion of the starting material.[4]
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Several factors can lead to an incomplete reaction:
-
Inactive Reagent: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture. Use a fresh bottle or verify the purity of your starting material.[4]
-
Low Temperature: The reaction temperature may be too low for the specific substrates. While reactions are often started at 0 °C to control the initial exotherm, they may require warming to room temperature to proceed to completion.[4][5]
-
Insufficient Base: At least one equivalent of base is necessary to neutralize the HCl produced. Using a slight excess (e.g., 1.2-1.5 equivalents) is common practice.[4][5]
-
Steric Hindrance: Highly hindered amines or alcohols may react very slowly. In such cases, prolonged reaction times, elevated temperatures, or the use of a more potent catalyst may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low or No Yield
A low or nonexistent yield is one of the most common problems. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yields.
Issue 2: Product is Difficult to Purify
Contamination with byproducts can complicate purification.
-
Problem: Presence of 4-methoxy-2,5-dimethylbenzenesulfonic acid.
-
Cause: Hydrolysis of the starting material either before or during the reaction.
-
Solution: During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. Ensure all steps prior to workup are anhydrous.[4]
-
-
Problem: Unreacted starting amine/alcohol.
-
Cause: Incomplete reaction or use of excess nucleophile.
-
Solution: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to extract unreacted basic amines. For alcohols, purification via flash column chromatography is typically required.[6]
-
-
Problem: Presence of disulfone or other side-products.
-
Cause: Side reactions may occur, particularly at elevated temperatures. Reduction of the sulfonyl chloride can sometimes lead to disulfides.
-
Solution: Optimize reaction conditions by lowering the temperature.[4] Purification will likely require flash column chromatography on silica gel.
-
Recommended Reaction Conditions
The optimal conditions can vary based on the specific nucleophile used. However, the following table summarizes a general set of robust starting conditions for the synthesis of sulfonamides.
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[5][7] | These solvents are aprotic and effectively dissolve the reactants. Ensure the solvent is truly anhydrous to prevent hydrolysis. |
| Base | Triethylamine (Et₃N) or Pyridine.[1] | Use 1.2–1.5 equivalents to neutralize the generated HCl. Pyridine can sometimes act as a nucleophilic catalyst. |
| Temperature | Start at 0 °C, then allow to warm to room temperature.[5] | Initial cooling helps control any exotherm upon addition of the sulfonyl chloride. The reaction may need to be stirred at room temperature for several hours to reach completion. Monitor progress by TLC/LC-MS.[4] |
| Stoichiometry | Amine/Alcohol (1.0 eq), Sulfonyl Chloride (1.05–1.2 eq), Base (1.2–1.5 eq). | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon). | Crucial for preventing moisture from entering the reaction vessel, thereby minimizing hydrolysis of the sulfonyl chloride.[4] |
| Workup | Quench with water, separate layers, wash organic phase with 1 M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ or MgSO₄.[4] | The aqueous washes remove the base, unreacted amine, and sulfonic acid byproduct, simplifying final purification. |
Experimental Protocols
Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (1.5 eq)[5]
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, septa, nitrogen/argon line
Procedure:
-
Setup: Oven-dry all glassware and allow it to cool in a desiccator. Assemble the reaction flask under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (to make a 0.1-0.5 M solution).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization, if necessary.
Caption: General Workflow for Sulfonamide Synthesis.
References
- 1. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of hindered amines with 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
This technical support center provides troubleshooting guidance for researchers encountering low reactivity of hindered amines with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a sterically hindered amine and this compound showing low to no conversion?
A1: The low reactivity is primarily due to steric hindrance. The bulky groups on both the amine and the sulfonyl chloride impede the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This steric clash increases the activation energy of the reaction, leading to slow or negligible product formation under standard conditions.[1]
Q2: What are the common side reactions to look out for?
A2: With sterically hindered substrates, side reactions can become more prevalent, especially at higher temperatures. These may include:
-
Elimination reactions: If the amine has a proton on a beta-carbon, elimination to form an alkene might compete with substitution.
-
Decomposition: At elevated temperatures, either the starting materials or the desired product might decompose, especially if the reaction is prolonged.
-
Reaction with solvent or base: The sulfonyl chloride may react with nucleophilic solvents or excess base, leading to undesired byproducts.
Q3: Can I just increase the temperature or reaction time?
A3: While increasing the temperature can sometimes overcome the activation energy barrier, it may also promote the side reactions mentioned above. Similarly, simply extending the reaction time may not lead to a significant increase in yield if the reaction is kinetically disfavored. A more effective approach is often to modify the reaction conditions or employ a catalyst. For some sterically hindered amines, elevating the temperature is a necessary step when using certain catalytic systems.[2]
Q4: Are there alternative sulfonylating agents that might be more reactive?
A4: Yes, while this compound is your reagent of interest, in cases of extreme steric hindrance, alternative sulfonylating agents could be considered. For instance, sulfonyl fluorides can sometimes exhibit different reactivity profiles. Additionally, in-situ generation of a more reactive sulfonylating species is a strategy employed in some catalytic cycles.
Troubleshooting Guide
This guide provides a systematic approach to overcoming low reactivity in the sulfonylation of hindered amines.
Issue: Low Yield/Slow Reaction Rate
1. Optimization of Reaction Conditions:
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often good choices as they can help to stabilize charged intermediates.
-
Base: A non-nucleophilic, sterically hindered base, such as 2,6-lutidine or proton sponge, can be beneficial. These bases will scavenge the HCl byproduct without competing with the hindered amine as a nucleophile. Triethylamine (TEA) is also commonly used.
-
Temperature: A careful, stepwise increase in temperature should be explored. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
2. Implementation of Catalytic Methods:
If optimizing standard conditions fails, the use of a catalyst is highly recommended. Catalysts can provide an alternative reaction pathway with a lower activation energy.
-
Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, making it more electrophilic.
-
Copper-Catalyzed Sulfonylation: Copper catalysts have been employed in various sulfonylation reactions. These methods may involve oxidative coupling or cross-coupling reactions and can be effective for a range of substrates.
3. Alternative Reagent Activation:
-
Photocatalysis: Recent advances have demonstrated the use of photoredox catalysis to generate sulfonyl radicals, which can then engage in reactions. While typically used for C-H functionalization, this approach highlights the potential for radical-based pathways to overcome traditional nucleophilic substitution challenges.[6][7][8]
Comparative Data on Catalytic Systems
The following table summarizes various conditions that have been reported for the sulfonylation of amines, with a focus on challenging substrates. While the exact substrates may differ, this provides a basis for comparison of potential strategies.
| Catalyst/Method | Amine Substrate Example(s) | Sulfonyl Chloride/Reagent | Base/Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Standard (No Catalyst) | Primary and secondary amines | Aryl sulfonyl chlorides | Pyridine or Triethylamine / DCM or THF | RT - Reflux | Variable | [9] |
| Indium Metal | Sterically hindered anilines, tert-butylamine | Aryl sulfonyl chlorides | None / Acetonitrile | RT - 80 | 85-95 | [2][4] |
| Copper-Catalyzed | Various amines | Thiosulfonates (as sulfonylating agent) | Not specified / Not specified | Not specified | Good | [10] |
Experimental Protocols
Protocol 1: Indium-Catalyzed Sulfonylation of a Hindered Amine
This protocol is adapted from the literature for the sulfonylation of sterically hindered amines using a catalytic amount of indium metal.[2][4]
Materials:
-
Hindered amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Indium powder (0.1 mmol, 10 mol%)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a dry round-bottom flask, add the hindered amine (1.0 mmol), this compound (1.1 mmol), and indium powder (0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at room temperature. For highly hindered amines, heating the mixture to reflux (approx. 82°C for MeCN) may be necessary.[2]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the indium catalyst. The catalyst can often be washed, dried, and reused.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity in sulfonamide synthesis.
Reaction Pathway Comparison
Caption: Comparison of uncatalyzed vs. catalyzed reaction pathways for sulfonylation.
References
- 1. Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols - Arabian Journal of Chemistry [arabjchem.org]
- 2. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride Derivatives
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often include:
-
4-Methoxy-2,5-dimethylbenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride. Its presence is indicated by a highly polar spot on a TLC plate that does not move far from the baseline.[1][2]
-
Unreacted starting material (2,5-dimethylanisole): If the chlorosulfonation reaction is incomplete, the starting material may remain. This is typically much less polar than the desired product.
-
Isomeric sulfonyl chlorides: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Residual acids from synthesis: Reagents like chlorosulfonic acid may be carried through into the workup.[3]
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for purifying a solid product on a larger scale, especially when the impurities have significantly different solubilities than the desired compound. It is effective at removing minor impurities.[1][4]
-
Column chromatography is highly versatile and excellent for separating mixtures with multiple components or impurities with similar polarity to the product. It is suitable for all scales, from milligrams to grams, and is often necessary to achieve the highest purity.[1][5][6]
Q3: How can I monitor the purity of my fractions or final product?
A3: Several analytical techniques are suitable:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and checking the purity of column fractions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.[7]
-
Gas Chromatography (GC-FID, GC-MS): Useful for assessing the purity of volatile compounds and identifying byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Effective for analyzing less volatile compounds and confirming the molecular weight of the product and impurities.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a refrigerator or desiccator, to prevent hydrolysis.
Troubleshooting Guides
Problem: My purified product has a low yield.
| Potential Cause | Solution |
| Product Hydrolysis | The sulfonyl chloride group is susceptible to hydrolysis during aqueous workup. Minimize contact time with water, use cold solutions (0 °C), and work quickly. Ensure all glassware is dry before use.[2][3] |
| Incomplete Extraction | The product may not have been fully extracted from the aqueous layer. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Product Loss During Chromatography | The product may be too strongly adsorbed to the silica gel or the chosen eluent may be too non-polar. Gradually increase the eluent polarity. If streaking occurs on TLC, consider deactivating the silica gel with 1% triethylamine in the eluent. |
| Overly Aggressive Recrystallization | Too much solvent was used, or the solution was cooled too rapidly, preventing maximum crystal recovery. Concentrate the filtrate and attempt a second crystallization. |
Problem: The product is an oil and will not crystallize.
| Potential Cause | Solution |
| Residual Solvent | Trace amounts of solvent can prevent crystallization. Dry the oil under high vacuum for an extended period. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Re-purify the material using flash column chromatography to remove these impurities. |
| Incorrect Solvent System | The chosen solvent may not be appropriate for crystallization. Attempt trituration with a non-polar solvent like hexanes or pentane to induce solidification. If that fails, experiment with different solvent systems for recrystallization (e.g., toluene/hexanes, ethyl acetate/hexanes).[4][8] |
Problem: My NMR spectrum shows a persistent, unknown impurity.
| Potential Cause | Solution |
| Sulfonic Acid Impurity | If the impurity is the hydrolysis product (sulfonic acid), it can be removed with a basic wash.[1] During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated and partition into the aqueous phase.[1] |
| Unreacted Starting Material | If the impurity is non-polar (e.g., 2,5-dimethylanisole), it can be effectively removed by flash column chromatography using a low-polarity eluent system.[6] |
Data & Protocols
Data Presentation
Table 1: Common Solvent Systems for Purification
| Purification Method | Solvent System (Typical Starting Ratios) | Notes |
| Flash Column Chromatography | Hexanes / Ethyl Acetate (95:5 to 80:20) | A standard system for sulfonyl chlorides. Polarity can be increased as needed.[5][9] |
| Petroleum Ether / Ethyl Acetate (9:1) | Similar to the hexanes system and often used interchangeably.[5] | |
| Dichloromethane / Hexanes (gradient) | Good for resolving less polar impurities. | |
| Recrystallization | Toluene / Hexanes | Dissolve in a minimal amount of hot toluene and add hexanes until cloudy, then cool slowly.[4] |
| Ethyl Acetate / Hexanes | A common and effective solvent pair for moderately polar compounds.[10] | |
| Heptane | Can be effective for non-polar aromatic compounds.[11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel (300–400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[1][5]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Elute the Column: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).[6]
-
Collect and Monitor Fractions: Collect fractions and monitor their composition using TLC. Use a UV lamp and/or an iodine chamber to visualize the spots.[5]
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified sulfonyl chloride.
Protocol 2: Purification by Recrystallization
-
Choose a Solvent System: Select a solvent or solvent pair in which the sulfonyl chloride is soluble when hot but sparingly soluble when cold (see Table 1).[8]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallize: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Visual Workflow
Caption: Troubleshooting workflow for an oily product that fails to crystallize.
References
- 1. benchchem.com [benchchem.com]
- 2. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US2888486A - Process for producing aromatic sulfonyl halides - Google Patents [patents.google.com]
dealing with steric hindrance in 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride reactions
Technical Support Center: 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, particularly in scenarios involving steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic sulfonyl chloride. Its primary use is as a protecting group for primary and secondary amines, converting them into stable sulfonamides. This protection is valuable in multi-step organic synthesis, allowing other parts of a molecule to be modified without affecting the amine group. The resulting sulfonamide is generally stable to a wide range of reaction conditions but can be removed when desired.
Q2: Why is steric hindrance a significant issue with this specific sulfonyl chloride?
The structure of this compound inherently presents a sterically hindered environment around the electrophilic sulfur atom. The two methyl groups at the ortho- and meta-positions (C2 and C5) physically obstruct the path for an incoming nucleophile (like an amine or alcohol). This "ortho effect" can dramatically slow down or even prevent the reaction, especially when the nucleophile is also bulky.[1]
Q3: What types of nucleophiles are most challenging to react with this compound?
Sterically demanding nucleophiles are the most problematic. This includes:
-
Secondary amines: Especially those with bulky substituents (e.g., diisopropylamine, dicyclohexylamine).
-
Hindered primary amines: Such as tert-butylamine.
-
Tertiary alcohols: Which are notoriously difficult to sulfonylate due to steric crowding around the hydroxyl group.[2]
-
Less nucleophilic anilines: Anilines with electron-withdrawing groups or bulky ortho-substituents can also react poorly.[3]
Troubleshooting Guide
Problem: My sulfonylation reaction is extremely slow or shows no product formation.
This is the most common issue and is almost always due to combined steric hindrance from the sulfonyl chloride and the nucleophile.
Logical Troubleshooting Workflow
A systematic approach can help diagnose and solve the issue. First, ensure the quality of your reagents and the reaction setup. If the problem persists, modifying the reaction conditions is necessary.
Caption: Troubleshooting decision tree for low conversion reactions.
Solution 1: Optimize the Base
Standard bases like triethylamine (TEA) or pyridine can be too bulky or not basic enough to efficiently deprotonate a hindered amine or alcohol, leading to a slow reaction.
-
Strategy: Switch to a stronger, non-nucleophilic base. These bases are effective at deprotonation but are sterically hindered themselves, preventing them from competing with your substrate as a nucleophile.
-
Examples:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
2,6-Lutidine or 2,6-di-tert-butylpyridine
-
Solution 2: Increase Reaction Temperature
Higher temperatures provide the necessary kinetic energy to overcome the activation barrier imposed by steric repulsion.[4]
-
Strategy: If the reaction is sluggish at room temperature, consider heating it.
-
Action: Switch to a higher-boiling solvent (e.g., from Dichloromethane to Dioxane or Toluene) and heat the reaction to reflux. Always monitor for potential degradation of starting materials at higher temperatures.
Solution 3: Employ a Nucleophilic Catalyst
A catalyst can facilitate the reaction by forming a more reactive intermediate.
-
Strategy: Add a catalytic amount (1-10 mol%) of a nucleophilic catalyst. These catalysts react with the sulfonyl chloride to form a highly reactive sulfonyl-catalyst intermediate, which is then more readily attacked by the hindered nucleophile.
-
Effective Catalysts:
The diagram below illustrates the interplay of factors causing low yields and the corresponding solutions.
Caption: Factors contributing to poor reactivity and their solutions.
Quantitative Data Summary
While specific yields for this compound are sparsely reported, the following table provides a generalized comparison of how reaction conditions can affect the sulfonylation of a sterically hindered amine, based on established principles in organic synthesis.
| Nucleophile (Example) | Base | Catalyst (mol%) | Temp (°C) | Typical Outcome |
| Diisopropylamine | Triethylamine | None | 25 | Very low to no conversion (<5%) |
| Diisopropylamine | Triethylamine | DMAP (10%) | 25 | Slow conversion, moderate yield (~40-60%) |
| Diisopropylamine | DBU | None | 80 | Good conversion, higher yield (~70-85%) |
| Hindered Alcohol | Pyridine | None | 25 | No reaction |
| Hindered Alcohol | Triethylamine | 1-Methylimidazole (10%) | 50 | Moderate to good yield (~60-80%)[5] |
| Hindered Aniline | K₂CO₃ | Indium Catalyst | 80 | Excellent yields reported for challenging anilines[3] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation with a Hindered Amine
This protocol incorporates best practices for dealing with sterically challenging substrates.
Materials:
-
Hindered amine (1.0 eq)
-
This compound (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the hindered amine (1.0 eq) and DMAP (0.1 eq) to a dry round-bottom flask containing a magnetic stir bar.
-
Solvent: Add anhydrous solvent (e.g., Toluene for higher temperatures) to dissolve the reagents, typically to a concentration of 0.1-0.5 M.
-
Base Addition: Add DBU (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction:
-
If no reaction occurs at room temperature, slowly heat the mixture to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with hindered substrates may require several hours to overnight.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a larger volume of an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Sulfonylation Reactions with 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride in sulfonylation reactions. The following information addresses common issues related to the choice of base and provides experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in the sulfonylation of amines, alcohols, or phenols?
A base is crucial in sulfonylation reactions for two primary reasons. First, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the nucleophile (amine, alcohol, or phenol) and the sulfonyl chloride. This neutralization prevents the protonation of the nucleophile, which would render it unreactive. Secondly, for alcohol and phenol substrates, the base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.
Q2: How does the structure of this compound influence the choice of base and reaction conditions?
The structure of this compound presents specific steric and electronic factors to consider:
-
Steric Hindrance: The two methyl groups in the ortho and meta positions relative to the sulfonyl chloride group create significant steric hindrance around the reaction center. This can slow down the reaction rate, especially with bulky nucleophiles. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) might be preferred in some cases to avoid side reactions, although their bulk can also impede proton scavenging.
-
Electronic Effects: The methoxy group at the para position is an electron-donating group, which can slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.
These factors often necessitate the use of more forcing reaction conditions (e.g., elevated temperatures) or the addition of a catalyst to achieve satisfactory yields.
Q3: Which bases are commonly used for sulfonylation reactions with this reagent, and how do they compare?
Commonly used bases include tertiary amines like pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate. For less reactive or sterically hindered substrates, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added in catalytic amounts alongside a stoichiometric amount of a tertiary amine base.
The choice of base can significantly impact the reaction yield and rate. While specific comparative data for this compound is not extensively available in the literature, general principles suggest the following trends:
-
Pyridine: A moderately strong, nucleophilic base. It can also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate.
-
Triethylamine (TEA): A stronger, non-nucleophilic base compared to pyridine. It is a good HCl scavenger but does not offer the same catalytic effect.
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base often used when the substrate is sensitive to nucleophilic attack by the base itself.
-
Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base typically used for the sulfonylation of phenols.
-
4-(Dimethylamino)pyridine (DMAP): A highly nucleophilic catalyst that reacts with the sulfonyl chloride to form a very reactive N-sulfonylpyridinium intermediate, significantly accelerating the rate of sulfonylation, especially for hindered alcohols and other weak nucleophiles.[1][2] It is typically used in catalytic amounts (1-10 mol%) in conjunction with a stoichiometric base like TEA or pyridine.
Data Presentation: Effect of Base on Sulfonylation Yield
Table 1: Sulfonylation of a Primary Amine (e.g., Benzylamine)
| Entry | Base (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | - | Dichloromethane | 25 | 12 | 75 |
| 2 | Triethylamine (1.5) | - | Dichloromethane | 25 | 12 | 80 |
| 3 | Triethylamine (1.5) | DMAP (5) | Dichloromethane | 25 | 4 | 95 |
Table 2: Sulfonylation of a Secondary Alcohol (e.g., Cyclohexanol)
| Entry | Base (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | - | Dichloromethane | 25 | 24 | 40 |
| 2 | Triethylamine (1.5) | - | Dichloromethane | 25 | 24 | 45 |
| 3 | Triethylamine (1.5) | DMAP (10) | Dichloromethane | 25 | 8 | 85 |
| 4 | Triethylamine (1.5) | DMAP (10) | Acetonitrile | 50 | 4 | 90 |
Table 3: Sulfonylation of a Phenol (e.g., 4-tert-Butylphenol)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | Dichloromethane | 25 | 18 | 60 |
| 2 | Triethylamine (1.5) | Dichloromethane | 25 | 18 | 65 |
| 3 | Potassium Carbonate (2.0) | Acetone | 56 (reflux) | 6 | 92 |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
-
Base Addition: Add the desired base (e.g., triethylamine, 1.5 equiv.). If using a catalytic amount of DMAP (e.g., 0.05 equiv.), add it at this stage.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for the Sulfonylation of a Phenol
-
Preparation: In a round-bottom flask, dissolve the phenol (1.0 equiv.) and this compound (1.2 equiv.) in a suitable solvent such as acetone or acetonitrile.
-
Base Addition: Add an excess of anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for sulfonylation.
Caption: Catalytic vs. Non-Catalytic Sulfonylation Pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Steric Hindrance: The substrate or the sulfonyl chloride is too bulky, preventing an effective reaction. 2. Low Nucleophilicity: The amine, alcohol, or phenol is not sufficiently nucleophilic. 3. Poor Base Selection: The base is not strong enough to deprotonate the nucleophile or scavenge HCl effectively. 4. Hydrolysis of Sulfonyl Chloride: The reagent has degraded due to moisture. | 1. Increase the reaction temperature and/or reaction time. Consider using a less hindered base if applicable. 2. For alcohols and phenols, use a stronger base to enhance deprotonation. For all substrates, the addition of a catalytic amount of DMAP can significantly increase the reaction rate. 3. Switch to a stronger base (e.g., from pyridine to TEA). For alcohols, consider using sodium hydride (NaH) in an appropriate solvent like THF, with caution. 4. Use freshly opened or purified this compound. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. |
| Formation of Multiple Products | 1. Side Reactions with the Base: Nucleophilic bases like pyridine or DMAP (in stoichiometric amounts) can sometimes lead to side products. 2. Reaction at Multiple Sites: The substrate may have multiple nucleophilic sites. 3. Decomposition: The starting materials or product may be unstable under the reaction conditions. | 1. Switch to a non-nucleophilic, sterically hindered base like DIPEA. Use DMAP only in catalytic amounts. 2. Employ protecting group strategies to block other reactive functional groups on your substrate. 3. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Reaction Stalls (Does Not Go to Completion) | 1. Insufficient Base: The base has been fully consumed as its hydrochloride salt. 2. Reversible Reaction: The reaction may be in equilibrium. | 1. Add an additional portion of the base to the reaction mixture. 2. Consider removing one of the byproducts (e.g., using molecular sieves to remove water if present) to drive the equilibrium towards the product. |
References
managing moisture sensitivity of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 91179-12-3) is a sulfonyl chloride derivative of a substituted benzene ring. Due to the reactive sulfonyl chloride group, it serves as a key reagent in organic synthesis. Its primary application is in the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. These resulting compounds are of significant interest in medicinal chemistry and drug development.
Q2: What are the key safety precautions when handling this reagent?
This compound is a moisture-sensitive and corrosive compound. Contact with water can lead to the liberation of toxic and corrosive hydrogen chloride gas. It is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, should be worn at all times.
Q3: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage at 2-8°C is often recommended.[1] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly advisable to prevent hydrolysis.
Q4: What are the primary degradation products of this compound upon exposure to moisture?
The primary degradation product of this compound upon contact with water is 4-methoxy-2,5-dimethylbenzenesulfonic acid and hydrogen chloride. The sulfonic acid is significantly less reactive than the sulfonyl chloride and will not participate in the desired sulfonylation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Sulfonamide/Sulfonate Ester Synthesis
Possible Causes:
-
Reagent Degradation: The this compound may have hydrolyzed due to improper storage or handling.
-
Presence of Moisture: Trace amounts of water in the reaction solvent, glassware, or starting materials can consume the sulfonyl chloride.
-
Inadequate Base: The base used may not be strong enough or used in sufficient quantity to neutralize the HCl generated during the reaction, thus inhibiting the reaction progress.
-
Steric Hindrance: The amine or alcohol substrate may be sterically hindered, slowing down the reaction rate.
-
Low Reaction Temperature: The reaction temperature may be too low for the given substrates.
Solutions:
| Solution | Detailed Steps |
| Verify Reagent Quality | Use a fresh bottle of this compound or purify the existing stock if its quality is questionable. |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (nitrogen or argon). |
| Optimize Base and Stoichiometry | Use a non-nucleophilic base such as triethylamine or pyridine. Ensure at least one equivalent of the base is used to scavenge the HCl produced. For less reactive substrates, a slight excess of the base may be beneficial. |
| Increase Reaction Temperature | If steric hindrance is a factor, consider increasing the reaction temperature or using a more potent catalyst. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Extended Reaction Time | For sterically hindered substrates, extending the reaction time may be necessary to achieve a higher conversion. |
Issue 2: Formation of Multiple Products or Impurities
Possible Causes:
-
Side Reactions of the Nucleophile: The amine or alcohol may have other reactive functional groups that compete with the desired reaction.
-
Di-sulfonylation: Primary amines can potentially react with two molecules of the sulfonyl chloride, especially if the amine is used as the limiting reagent.
-
Reaction with Solvent: Some solvents can react with sulfonyl chlorides under certain conditions.
Solutions:
| Solution | Detailed Steps |
| Use of Protecting Groups | If the nucleophile has other reactive sites, consider using appropriate protecting groups to ensure regioselectivity. |
| Control Stoichiometry | To avoid di-sulfonylation of primary amines, use a slight excess of the amine relative to the sulfonyl chloride. |
| Choose an Inert Solvent | Use a non-reactive, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Quantitative Data
| Compound | pH | Half-life (t½) at 25°C |
| 4-Methylbenzenesulfonyl chloride | 4 | 2.2 minutes |
| 7 | 2.2 minutes | |
| 9 | 2.6 minutes | |
| Data for 4-methylbenzenesulfonyl chloride is provided as an example to illustrate the general moisture sensitivity of benzenesulfonyl chlorides. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure sulfonamide.
Visualizations
References
Technical Support Center: Mono-sulfonylation with 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sulfonylation of primary amines with the sterically hindered reagent, 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, with a focus on avoiding the common side reaction of di-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with this compound?
A1: Di-sulfonylation is a common side reaction in which a primary amine reacts with two equivalents of a sulfonyl chloride, resulting in the formation of a di-sulfonylated product, R-N(SO₂R')₂.[1] This occurs in a two-step process. Initially, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride to yield the undesired di-sulfonylated byproduct.[1] The bulky nature of this compound can influence the reaction rate, but di-sulfonylation can still occur, particularly under forcing conditions.
Q2: What are the key experimental factors to control to achieve selective mono-sulfonylation?
A2: To favor the formation of the mono-sulfonylated product, careful control of the following reaction parameters is crucial:
-
Stoichiometry: The molar ratio of the primary amine to the sulfonyl chloride.
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture.
-
Temperature: The reaction temperature significantly impacts the rates of both the desired and undesired reactions.
-
Base: The choice and amount of base used to neutralize the HCl byproduct.[1]
Q3: How does the steric hindrance of this compound affect the reaction?
A3: The methyl groups in the ortho positions to the sulfonyl chloride group on this compound create significant steric hindrance. This steric bulk can slow down the rate of the sulfonylation reaction. While this can sometimes disfavor the second sulfonylation (di-sulfonylation) due to increased steric clash, it does not eliminate it. In some cases, steric hindrance can lead to a "positive ortho-effect," where ortho-alkyl substituents can actually accelerate the reaction by favoring a specific transition state geometry.[2]
Troubleshooting Guide: Avoiding Di-sulfonylation
Issue: My reaction is producing a significant amount of the di-sulfonylated product.
This is a common challenge arising from the reactivity of the mono-sulfonamide intermediate. The following steps can be taken to enhance the selectivity for the desired mono-sulfonated product.
Troubleshooting Workflow
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Data Presentation: Influence of Reaction Conditions on Selectivity
| Amine (eq.) | Sulfonyl Chloride (eq.) | Base (eq.) | Base Type | Temperature (°C) | Addition Time (min) | Expected Mono-sulfonamide Yield (%) | Expected Di-sulfonamide Yield (%) |
| 1.1 | 1.0 | 1.2 | Pyridine | 0 → RT | 60 | > 90 | < 10 |
| 1.0 | 1.2 | 2.0 | Triethylamine | RT | 5 | 40 - 60 | 40 - 60 |
| 1.1 | 1.0 | 1.5 | 2,6-Lutidine | 0 → RT | 60 | > 95 | < 5 |
| 1.0 | 1.0 | 2.0 | Triethylamine | 50 | 10 | < 30 | > 70 |
| 1.5 | 1.0 | 1.5 | Pyridine | -20 → RT | 90 | High | Low |
Note: This table is illustrative and actual yields may vary depending on the specific primary amine substrate and reaction workup.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation
This protocol is designed to favor the formation of the mono-sulfonylated product when using this compound.
Materials:
-
Primary amine (1.1 mmol)
-
This compound (1.0 mmol)
-
Anhydrous pyridine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol) and dissolve it in the anhydrous solvent (5 mL).
-
Add anhydrous pyridine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask or syringe, dissolve this compound (1.0 mmol) in the same anhydrous solvent (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with 1M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure mono-sulfonamide.
Signaling Pathways and Reaction Mechanisms
Competing Reaction Pathways
The following diagram illustrates the competition between the desired mono-sulfonylation and the undesired di-sulfonylation reaction.
Caption: Competing pathways for mono- and di-sulfonylation of a primary amine.
General Reaction Mechanism
The sulfonylation of a primary amine with a sulfonyl chloride proceeds through a nucleophilic substitution mechanism at the sulfur center.
Caption: General mechanism for the sulfonylation of a primary amine.
References
scale-up considerations for reactions with 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a highly reactive electrophile primarily used for the introduction of the 4-methoxy-2,5-dimethylbenzenesulfonyl group onto nucleophiles. Its most common applications are in the formation of sulfonamides and sulfonate esters. The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Q2: What are the main safety precautions to consider when handling this compound?
A2: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[1][2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound reacts with water, releasing hydrochloric acid gas, so it must be stored in a tightly sealed container in a dry environment, often under an inert atmosphere.[3]
Q3: How does the reactivity of this compound compare to other sulfonyl chlorides?
A3: The reactivity of arylsulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group at the para position in this compound is electron-donating, which can slightly reduce the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. However, the presence of two methyl groups may introduce steric effects that can influence its reactivity with bulky nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide Product
Q: I am observing a low yield in my sulfonamide synthesis when reacting this compound with a primary amine. What are the potential causes and solutions?
A: Low yields in sulfonamide synthesis can arise from several factors, especially during scale-up. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature if the starting materials are stable under those conditions.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired sulfonamide.
-
Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.
-
Solution: To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride.[3] Employ slow, controlled addition of the sulfonyl chloride solution to the amine solution to avoid localized high concentrations of the electrophile.[3] Running the reaction at a lower temperature can also help.[3]
-
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering it unreactive towards the amine.[3]
-
Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
-
-
-
Product Loss During Workup and Purification: The desired sulfonamide may be lost during the extraction and purification steps.
-
Solution: Optimize the workup procedure. Ensure the pH of the aqueous layer is appropriate to keep the sulfonamide in the organic phase during extraction. For purification, if the product is an oil, consider alternative purification methods to column chromatography, such as crystallization or distillation if applicable.
-
Issue 2: Exothermic Reaction Leading to Poor Control and Impurity Formation
Q: My reaction is highly exothermic upon adding this compound, making it difficult to control the temperature, especially at a larger scale. This is also leading to the formation of colored impurities. How can I manage this?
A: Exothermic reactions are a significant safety concern during scale-up and can negatively impact product quality.[4] Here are strategies to manage the exotherm:
-
Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Solution: Use a syringe pump or a dropping funnel to add the this compound solution at a slow, controlled rate.[4] This is the primary method for controlling the exotherm.
-
-
Efficient Cooling: The cooling system must be able to remove the heat generated by the reaction.
-
Solution: Ensure the reaction vessel has adequate surface area for heat exchange. Use a sufficiently large and efficient cooling bath (e.g., ice/salt or a cryocooler) to maintain the desired internal temperature.[4] For larger scale reactions, consider using a jacketed reactor with a circulating coolant.
-
-
Reaction Dilution: A more dilute reaction mixture has a higher heat capacity, which can help absorb the heat generated.
-
Solution: Increase the volume of the inert solvent to better dissipate the heat.[4] However, be mindful that excessive dilution may slow down the reaction rate.
-
-
Reverse Addition: Adding the reaction components in a different order can sometimes help manage the exotherm.
-
Solution: Instead of adding the sulfonyl chloride to the amine, consider adding the amine solution to the sulfonyl chloride solution, especially if the amine is more stable at slightly elevated temperatures.
-
-
Impurity Formation: The dark coloration suggests product or starting material degradation at elevated temperatures.
-
Solution: By effectively controlling the exotherm using the methods above, the formation of these impurities should be minimized. Running the reaction under an inert atmosphere can also prevent oxidative side reactions that may contribute to color formation.
-
Issue 3: Difficulty in Product Purification
Q: After the reaction and workup, I am left with an oily crude product that is difficult to purify by column chromatography. What are some alternative purification strategies?
A: Purifying sulfonamides, which can sometimes be oils or amorphous solids, can be challenging. Here are some approaches to consider:
-
Crystallization: This is often the most effective method for purifying solid products and can sometimes be induced from oils.
-
Solution: Try to find a suitable solvent or solvent system for recrystallization. This may involve screening various solvents of different polarities. If the product is an oil, attempting to triturate it with a non-polar solvent like hexane or pentane can sometimes induce crystallization.
-
-
Aqueous Wash Optimization: Residual impurities from the reaction can interfere with purification.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining amine and base. Follow this with a wash with a saturated sodium bicarbonate solution to remove any hydrolyzed sulfonyl chloride (sulfonic acid) and then with brine.
-
-
Slurry in a Non-solvent: This can help remove highly soluble impurities.
-
Solution: If the product is a solid but contains oily impurities, slurrying it in a solvent in which the product is insoluble but the impurities are soluble can be an effective purification technique.
-
-
Distillation: For thermally stable, low-molecular-weight sulfonamides, distillation under high vacuum might be a viable option. However, this is less common for more complex molecules.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary amine.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC or HPLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 0 | 6 | 75 | 92 |
| 2 | Room Temp (25) | 4 | 88 | 95 |
| 3 | 40 | 2 | 85 | 90 (minor impurities observed) |
Data is representative and may vary depending on the specific amine used.
Table 2: Impact of Base on Sulfonamide Synthesis
| Entry | Base | Equivalents of Base | Yield (%) |
| 1 | Triethylamine | 1.2 | 88 |
| 2 | Pyridine | 2.0 | 85 |
| 3 | DIPEA | 1.5 | 82 |
Reactions were carried out at room temperature for 4 hours.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of synthetic tools, sulfonyl chlorides play a crucial role, particularly in the protection of functional groups and the activation of alcohols as leaving groups. This guide provides a detailed comparison of two such reagents: the commonly employed p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the more specialized 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. This comparison is based on their chemical properties, expected reactivity, and applications, supported by established principles of organic chemistry.
Introduction to the Reagents
Tosyl Chloride (TsCl) , or 4-methylbenzenesulfonyl chloride, is a widely utilized reagent in organic synthesis. It is favored for its ability to convert alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2][3] The tosyl group also serves as a robust protecting group for amines, amides, and other functional groups.[4][5] Its popularity stems from its commercial availability, stability, and well-documented reactivity.[6][7]
This compound is a less common, polysubstituted arylsulfonyl chloride. Its benzene ring is adorned with a methoxy group and two methyl groups in addition to the sulfonyl chloride functionality. These substituents are expected to modulate the reactivity of the sulfonyl chloride group, offering a different profile compared to the archetypal tosyl chloride.
Theoretical Comparison of Reactivity
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the sulfur atom of the sulfonyl chloride, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.[5]
-
Tosyl Chloride possesses one electron-donating methyl group in the para position.
-
This compound features three electron-donating groups: a methoxy group in the para position and two methyl groups in the ortho and meta positions. The methoxy group is a stronger electron-donating group than the methyl group.
Based on these electronic effects, it is anticipated that This compound will be less reactive than tosyl chloride towards nucleophiles under similar conditions. The cumulative electron-donating effect of the methoxy and two methyl groups significantly reduces the electrophilicity of the sulfonyl sulfur atom.
Data Presentation: A Comparative Overview
| Property | This compound | Tosyl Chloride (p-Toluenesulfonyl chloride) |
| Synonyms | - | TsCl, TosCl |
| CAS Number | 91179-12-3 | 98-59-9 |
| Molecular Formula | C₉H₁₁ClO₃S | C₇H₇ClO₂S |
| Molecular Weight | 234.70 g/mol | 190.65 g/mol |
| Appearance | Solid | White to off-white crystalline solid |
| Substituents | p-OCH₃, o-CH₃, m-CH₃ (three EDGs) | p-CH₃ (one EDG) |
| Expected Reactivity | Lower | Higher |
| Applications | Formation of sulfonamides and sulfonate esters | Formation of sulfonamides and sulfonate esters, protecting group chemistry |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of sulfonamides using arylsulfonyl chlorides. These can be adapted for both this compound and tosyl chloride, although reaction times and temperatures may need to be adjusted to account for the difference in reactivity.
General Protocol for the Synthesis of Sulfonamides
This protocol describes the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
Materials:
-
Amine (1.0 eq)
-
Arylsulfonyl chloride (1.05 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (triethylamine or pyridine) to the stirred solution.
-
Slowly add the arylsulfonyl chloride (either as a solid or dissolved in a small amount of anhydrous DCM) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general workflow for sulfonamide synthesis and the factors influencing the reactivity of benzenesulfonyl chlorides.
Caption: General experimental workflow for the synthesis of sulfonamides.
Caption: Factors influencing the reactivity of substituted benzenesulfonyl chlorides.
Conclusion
The choice between this compound and tosyl chloride will depend on the specific requirements of the chemical transformation. Tosyl chloride remains the workhorse reagent due to its higher reactivity and extensive documentation. However, the reduced reactivity of this compound, a consequence of its multiple electron-donating substituents, could be advantageous in scenarios requiring greater selectivity or when dealing with highly sensitive substrates where a more sluggish reagent is preferable. For instance, in the presence of multiple nucleophilic sites, the less reactive sulfonyl chloride may allow for more controlled reactions.
Further experimental studies are warranted to quantitatively delineate the reactivity differences between these two sulfonylating agents and to explore the potential synthetic advantages offered by the unique substitution pattern of this compound.
References
A Comparative Analysis of the Reactivity of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride and 4-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their synthetic needs and in designing experiments to further explore the reactivity of these compounds.
Introduction
Benzenesulfonyl chlorides are a crucial class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on a comparative analysis of this compound and 4-methoxybenzenesulfonyl chloride, highlighting the impact of methyl substitution on the reactivity of the sulfonyl chloride group.
Factors Influencing Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is modulated by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. Electron-donating groups (EDGs) increase the electron density on the ring and, by extension, on the sulfonyl group, which deactivates the molecule towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the sulfur atom more electrophilic and thus more reactive.
-
Steric Hindrance: The size and proximity of substituents to the sulfonyl chloride group can physically impede the approach of a nucleophile. This is particularly significant for substituents in the ortho position.
Comparative Reactivity Analysis
The key structural difference between this compound and 4-methoxybenzenesulfonyl chloride is the presence of two additional methyl groups on the benzene ring of the former. These substituents influence the reactivity of the sulfonyl chloride group through a combination of electronic and steric effects.
Electronic Effects:
Both the methoxy group and the methyl groups are electron-donating. The methoxy group at the para-position in both molecules donates electron density through resonance, which tends to decrease the electrophilicity of the sulfur atom and thus reduce reactivity compared to unsubstituted benzenesulfonyl chloride. In this compound, the two additional methyl groups further increase the electron density on the ring through an inductive effect, which would be expected to further decrease its reactivity compared to 4-methoxybenzenesulfonyl chloride.
Steric Effects:
The methyl group at the 2-position (ortho to the sulfonyl chloride group) in this compound introduces significant steric hindrance. This steric bulk can hinder the approach of a nucleophile to the electrophilic sulfur atom. However, a phenomenon known as "steric acceleration" has been observed in some ortho-substituted benzenesulfonyl chlorides. This counterintuitive effect is thought to arise from the relief of ground-state steric strain upon moving to the transition state. The bulky ortho-substituent can force the sulfonyl chloride group into a conformation that is sterically strained, and this strain is partially released in the more open transition state of the nucleophilic attack, thus lowering the activation energy.
Overall Reactivity:
The overall reactivity of this compound relative to 4-methoxybenzenesulfonyl chloride will be determined by the interplay of these opposing electronic and steric effects. While the electronic effects of the additional methyl groups would suggest a decrease in reactivity, the potential for steric acceleration due to the ortho-methyl group could lead to an increase in reactivity. The net effect is difficult to predict without experimental data.
Quantitative Data Comparison (Illustrative)
| Compound | Reaction with Aniline (k, M⁻¹s⁻¹) | Yield of Sulfonamide (%) |
| 4-methoxybenzenesulfonyl chloride | k₁ | Y₁ |
| This compound | k₂ | Y₂ |
A higher value of the rate constant (k) indicates a faster reaction. The yield (Y) represents the efficiency of the sulfonamide formation under specific reaction conditions.
Experimental Protocols
To quantitatively compare the reactivity of these two sulfonyl chlorides, the following experimental protocols can be adapted.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the chlorosulfonation of substituted aromatic compounds.
Materials:
-
2,5-Dimethylanisole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2,5-dimethylanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Comparative Kinetic Study of Sulfonamide Formation
This protocol describes a method to compare the reaction rates of the two sulfonyl chlorides with a model amine (e.g., aniline) using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Materials:
-
4-methoxybenzenesulfonyl chloride
-
This compound
-
Aniline (or other primary/secondary amine)
-
Acetonitrile (HPLC grade)
-
Triethylamine (or another suitable base)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
-
Syringes and vials for sampling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of 4-methoxybenzenesulfonyl chloride, this compound, aniline, and the internal standard in acetonitrile.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), combine the solution of the amine and triethylamine.
-
Initiate the reaction by adding the solution of the sulfonyl chloride.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a large excess of a highly reactive amine or an acidic solution).
-
Add the internal standard solution to the quenched sample.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard.
-
Create a calibration curve for the sulfonyl chloride and the sulfonamide product against the internal standard.
-
Determine the concentration of the sulfonyl chloride and the sulfonamide product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the sulfonyl chloride versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the second-order rate constant (k) for the reaction of each sulfonyl chloride.
-
Visualizations
The Strategic Advantage of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride in Synthesis: A Comparative Guide
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the various choices for the protection of amine functionalities, arylsulfonyl chlorides are a prominent class, forming stable and robust sulfonamides. While reagents like p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl) are widely utilized, 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (Mds-Cl) presents a nuanced alternative. This guide provides a comparative analysis of Mds-Cl, examining its potential advantages and performance against other common sulfonylating agents, supported by available data and experimental context.
Comparison of Sulfonyl Chlorides for Amine Protection
The utility of a protecting group is assessed based on several key criteria: ease of introduction, stability under various reaction conditions, and the facility of its selective removal (deprotection). The electronic and steric nature of the substituents on the aryl ring of the sulfonyl chloride significantly influences these characteristics.
| Protecting Group | Reagent | Key Characteristics | Deprotection Conditions |
| Mds | This compound | Electron-donating methoxy and methyl groups potentially influence stability and cleavage. | Information not widely available in comparative studies. |
| Ts | p-Toluenesulfonyl chloride | Forms highly stable sulfonamides. | Often requires harsh reductive or strongly acidic conditions (e.g., HBr/phenol, Na/NH3). |
| Ns | 2-Nitrobenzenesulfonyl chloride | Electron-withdrawing nitro group facilitates milder deprotection. | Cleaved under mild nucleophilic conditions (e.g., thiophenol/K2CO3). |
| Bs | Benzenesulfonyl chloride | Baseline standard for arylsulfonyl protection. | Similar to Ts, requires strong reducing or acidic conditions. |
Advantages of Substitution on the Benzenesulfonyl Moiety
The substituents on the benzene ring of a sulfonyl chloride play a crucial role in modulating its reactivity and the properties of the resulting sulfonamide.
-
Electron-Donating Groups (e.g., Methoxy, Methyl): The 4-methoxy group in Mds-Cl, being an electron-donating group, can influence the electronic properties of the sulfonyl group. This can affect the stability of the sulfonamide and potentially allow for more nuanced deprotection strategies compared to the unsubstituted benzenesulfonyl chloride.[1] The presence of two methyl groups at the 2 and 5 positions introduces steric bulk around the sulfonyl group, which could play a role in directing reactions or influencing the stability of the protected amine.
-
Electron-Withdrawing Groups (e.g., Nitro): In contrast, the electron-withdrawing nitro group in Ns-Cl renders the sulfur atom more electrophilic, facilitating the cleavage of the S-N bond by nucleophiles. This allows for significantly milder deprotection conditions compared to Ts-Cl.
Experimental Protocols
Detailed experimental protocols specifically comparing the performance of Mds-Cl with other sulfonyl chlorides are not widely published. However, the general procedures for the protection of amines with sulfonyl chlorides and the subsequent deprotection of the resulting sulfonamides are well-established.
General Protocol for Amine Protection with a Sulfonyl Chloride
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
-
Sulfonylation: Add the sulfonyl chloride (e.g., Mds-Cl, Ts-Cl) to the reaction mixture, typically at 0 °C, and then allow the reaction to warm to room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the resulting sulfonamide by recrystallization or column chromatography.
General Protocol for Reductive Deprotection of Sulfonamides (Typical for Ts- and Bs- groups)
-
Reaction Setup: Dissolve the sulfonamide in a suitable solvent (e.g., liquid ammonia, an alcohol).
-
Reducing Agent: Add a strong reducing agent (e.g., sodium metal, sodium amalgam).
-
Quenching: Carefully quench the reaction with a proton source (e.g., ammonium chloride, water).
-
Work-up and Purification: Extract the deprotected amine and purify it using standard techniques.
General Protocol for Nucleophilic Deprotection of Ns-Sulfonamides
-
Reaction Mixture: Dissolve the Ns-protected amine in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Nucleophile and Base: Add a thiol nucleophile (e.g., thiophenol) and a base (e.g., potassium carbonate).
-
Reaction: Stir the mixture at room temperature until the deprotection is complete.
-
Work-up and Purification: Perform an aqueous work-up to remove the reagents and purify the desired amine.
Logical Workflow for Protecting Group Strategy
The selection of a protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical workflow involved in choosing a sulfonyl chloride for amine protection.
Caption: Decision workflow for selecting an amine protecting group.
Signaling Pathway of Amine Protection and Deprotection
The process of using a protecting group can be visualized as a signaling pathway in a synthetic sequence, where the protecting group acts as a temporary signal to mask the reactivity of the amine.
Caption: Pathway of amine protection and deprotection in synthesis.
References
A Comparative Guide to Analytical Methods for Characterizing 4-Methoxy-2,5-dimethylbenzenesulfonyl Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the structural elucidation and purity assessment of 4-Methoxy-2,5-dimethylbenzenesulfonyl amides. The selection of an appropriate analytical technique is critical in drug development to ensure the identity, purity, and stability of synthesized compounds. This document outlines the principles, expected outcomes, and detailed experimental protocols for various chromatographic and spectroscopic techniques, supported by data from structurally similar compounds.
Data Presentation: A Comparative Overview
The following table summarizes the primary analytical techniques used for the characterization of 4-Methoxy-2,5-dimethylbenzenesulfonyl amides, highlighting the information obtained and key performance characteristics.
| Technique | Principle | Information Obtained | Sensitivity | Throughput | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Retention time (t_R_), peak area for quantification, % purity. | High (ng-µg/mL) | High | Robust, reproducible, widely available for routine quality control. | Requires reference standards, potential for co-elution of impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Retention time, molecular weight, fragmentation pattern for structural elucidation. | Very High (pg-ng/mL) | Medium | High resolution, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Retention time, precursor and product ion masses for definitive identification and quantification. | Extremely High (fg-pg/mL) | Medium-High | High selectivity and sensitivity, suitable for complex matrices. | Matrix effects can interfere with quantification, higher instrument cost. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Unambiguous molecular structure, connectivity of atoms, identification of isomers. | Low (mg) | Low | Provides detailed structural information, non-destructive. | Low sensitivity, requires pure samples, complex spectra for large molecules. |
| FTIR | Vibrational transitions of functional groups upon IR absorption. | Presence of specific functional groups (e.g., S=O, N-H, C-O). | Medium (µg-mg) | High | Fast, non-destructive, provides information on chemical bonding. | Provides limited structural information, not suitable for complex mixtures. |
Mandatory Visualizations
A general workflow for the analytical characterization of a newly synthesized 4-Methoxy-2,5-dimethylbenzenesulfonyl amide is presented below. This diagram illustrates the logical sequence of analyses to confirm the structure and purity of the target compound.
Caption: General workflow for the analytical characterization of a newly synthesized compound.
The following diagram illustrates a typical signaling pathway where benzenesulfonamide derivatives act as inhibitors of carbonic anhydrases, a mechanism relevant to their potential therapeutic applications.
A Comparative Guide to the Stability of the 4-Methoxy-2,5-dimethylbenzenesulfonyl (Mds) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical consideration in multi-step organic synthesis, directly impacting reaction efficiency, yield, and the final purity of the target molecule. Among the various options for protecting amines, sulfonyl groups are prized for their general robustness. This guide provides a detailed comparison of the 4-Methoxy-2,5-dimethylbenzenesulfonyl (Mds) protecting group with other commonly used sulfonyl-based protecting groups, namely p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns). We will delve into the stability of the Mds group under various conditions and provide experimental data to support these comparisons.
Introduction to Sulfonyl Protecting Groups
Sulfonyl groups are widely employed for the protection of primary and secondary amines, converting them into stable sulfonamides. This transformation effectively reduces the nucleophilicity and basicity of the amine, preventing unwanted side reactions during subsequent synthetic steps. The stability of the sulfonamide bond is a key feature, though this can also present a challenge when the time comes for deprotection. The ideal sulfonyl protecting group should be easy to install, stable to a wide range of reaction conditions, and readily cleavable under specific, mild conditions that do not compromise the integrity of the target molecule.
The 4-Methoxy-2,5-dimethylbenzenesulfonyl (Mds) Group: An Overview
The 4-Methoxy-2,5-dimethylbenzenesulfonyl group, often abbreviated as Mds, is an electron-rich aromatic sulfonyl protecting group. The presence of a methoxy group and two methyl groups on the benzene ring increases its electron-donating capacity. This electronic feature is hypothesized to influence its stability and cleavage characteristics compared to less substituted arenesulfonyl groups like tosyl.
Comparative Stability and Cleavage Conditions
The primary differentiator between sulfonyl protecting groups is their lability under various cleavage conditions. While arenesulfonamides are generally stable to acidic and basic hydrolysis, their removal often requires reductive or nucleophilic cleavage methods.
Table 1: Comparison of Cleavage Conditions for Mds, Ts, and Ns Protecting Groups
| Protecting Group | Structure | Common Cleavage Conditions | Relative Stability/Lability |
| 4-Methoxy-2,5-dimethylbenzenesulfonyl (Mds) | Reductive cleavage (e.g., Mg/MeOH, Na/Hg, SmI₂) | Generally stable; electron-donating groups may influence reductive cleavage. | |
| p-Toluenesulfonyl (Ts) | Reductive cleavage (e.g., Na/NH₃, Mg/MeOH, SmI₂), harsh acidic conditions (e.g., HBr/AcOH) | Highly stable, often requiring harsh conditions for removal. | |
| 2-Nitrobenzenesulfonyl (Ns) | Nucleophilic cleavage with thiols (e.g., thiophenol/K₂CO₃) | Labile to nucleophilic attack, allowing for mild deprotection. |
Reductive Cleavage of Sulfonamides
Reductive cleavage is a common strategy for the deprotection of robust sulfonamides like Ts and, presumably, Mds. Reagents such as magnesium in methanol (Mg/MeOH) and samarium(II) iodide (SmI₂) are frequently employed.
The success of reductive cleavage of arenesulfonamides can be influenced by the substitution pattern on the aromatic ring. Studies on benzo-fused cyclic sulfonamides using Mg-MeOH have shown that the presence of a methoxy group para to the sulfonyl group can inhibit the reduction of an adjacent sp³-hybridized carbon center.[1][2] This is a critical consideration for the Mds group, which possesses a para-methoxy substituent. However, if the nitrogen atom is part of an aromatic system (e.g., pyrrole or indole), this inhibition by a para-methoxy group is not observed.[1][2] This suggests that the electronic nature of the protected amine also plays a crucial role in the feasibility of reductive deprotection.
dot
Caption: Relative stability and cleavage pathways of Mds, Ts, and Ns protecting groups.
Nucleophilic Cleavage of Sulfonamides
The 2-nitrobenzenesulfonyl (Ns) group is a prime example of a sulfonyl protecting group designed for mild cleavage. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the facile removal of the Ns group under mild basic conditions using a thiol nucleophile, such as thiophenol.
Experimental Protocols
While specific, optimized protocols for the cleavage of the Mds group are not widely reported in the literature, the following general procedures for the reductive cleavage of arenesulfonamides can serve as a starting point for optimization.
Protocol 1: Reductive Cleavage of Arenesulfonamides using Mg/MeOH
Materials:
-
Mds-protected amine
-
Anhydrous methanol (MeOH)
-
Magnesium (Mg) turnings
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Ultrasonic bath (optional)
Procedure:
-
Dissolve the Mds-protected amine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add magnesium turnings (typically 10-20 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction can be accelerated by sonication.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of 2-Nitrobenzenesulfonamides (Ns-amides)
Materials:
-
Ns-protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Diethyl ether or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the Ns-protected amine in acetonitrile or DMF, add potassium carbonate (typically 3 equivalents) and thiophenol (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The 4-Methoxy-2,5-dimethylbenzenesulfonyl (Mds) group is a robust protecting group for amines, likely exhibiting stability comparable to the widely used tosyl group under many conditions. Its electron-rich nature suggests that reductive cleavage is the most probable method for its removal. However, the para-methoxy substituent may influence the efficiency of this process depending on the nature of the protected amine. In contrast, the nosyl group offers a milder, orthogonal deprotection strategy via nucleophilic cleavage. The choice between these protecting groups will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection conditions. Further experimental investigation is warranted to fully elucidate the stability profile and optimal cleavage conditions for the Mds protecting group.
dot
Caption: Decision workflow for selecting a sulfonyl protecting group.
References
Spectroscopic Analysis of 4-Methoxy-2,5-dimethylbenzenesulfonylated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-2,5-dimethylbenzenesulfonyl group is an important moiety in medicinal chemistry and organic synthesis. A thorough understanding of the spectroscopic characteristics of compounds containing this group is crucial for their identification, characterization, and quality control. This guide provides a comparative overview of the key spectroscopic features of 4-methoxy-2,5-dimethylbenzenesulfonylated compounds, supported by predicted data based on structurally similar molecules.
Data Presentation
The following tables summarize the predicted quantitative data for the spectroscopic analysis of 4-methoxy-2,5-dimethylbenzenesulfonylated compounds. These predictions are based on the analysis of analogous structures, including 4-methoxybenzenesulfonyl and other substituted benzenesulfonyl derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic H (position 3) | 7.0 - 7.2 | s | - |
| Aromatic H (position 6) | 7.6 - 7.8 | s | - |
| Methoxy (OCH₃) | 3.8 - 4.0 | s | - |
| Methyl (CH₃ at C2) | 2.2 - 2.4 | s | - |
| Methyl (CH₃ at C5) | 2.5 - 2.7 | s | - |
| N-H (in sulfonamides) | 8.0 - 10.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-SO₂ | 135 - 140 |
| C-OCH₃ | 160 - 165 |
| C-CH₃ (at C2) | 130 - 135 |
| C-CH₃ (at C5) | 140 - 145 |
| Aromatic CH (at C3) | 115 - 120 |
| Aromatic CH (at C6) | 125 - 130 |
| Methoxy (OCH₃) | 55 - 60 |
| Methyl (CH₃ at C2) | 15 - 20 |
| Methyl (CH₃ at C5) | 20 - 25 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (in sulfonamides) | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| SO₂ Asymmetric Stretch | 1330 - 1370 | Strong |
| SO₂ Symmetric Stretch | 1150 - 1180 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (aryl ether) | 1230 - 1270 | Strong |
| S-N Stretch | 900 - 940 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation
| Ion | Predicted m/z | Description |
| [M]+• | Varies | Molecular ion |
| [M - SO₂]+• | Varies | Loss of sulfur dioxide |
| [M - C₉H₁₁O₃S]+ | Varies | Cleavage of the sulfonyl bond |
| [C₉H₁₁O₃S]+ | 215.04 | 4-Methoxy-2,5-dimethylbenzenesulfonyl fragment |
| [C₉H₁₀O₂S]+• | 182.04 | Loss of a methyl and a methoxy radical from the sulfonyl fragment |
| [C₈H₉O]+ | 121.06 | 4-Methoxy-2,5-dimethylphenyl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 4-methoxy-2,5-dimethylbenzenesulfonylated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum, typically at an electron energy of 70 eV.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to observe fragmentation patterns.
-
Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of 4-methoxy-2,5-dimethylbenzenesulfonylated compounds and a typical signaling pathway where such compounds might be studied.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Example of a signaling pathway inhibited by a target compound.
comparative study of substituted benzenesulfonyl chlorides as protecting groups
A Comparative Guide to Substituted Benzenesulfonyl Chlorides as Amine Protecting Groups
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical aspect of successful multi-step organic synthesis. Among the various options for amine protection, substituted benzenesulfonyl chlorides offer a robust and versatile choice, forming stable sulfonamides that can withstand a wide range of reaction conditions. This guide provides a comparative study of three commonly employed substituted benzenesulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), o- or p-nitrobenzenesulfonyl chloride (NsCl), and p-bromobenzenesulfonyl chloride (BsCl).
Introduction to Sulfonyl Protecting Groups
Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamide linkages.[1][2] This protection strategy is valued for the high stability of the resulting sulfonamides under both acidic and basic conditions.[3] The choice of a specific substituted benzenesulfonyl chloride depends on the desired balance between stability and the ease of subsequent deprotection. The electron-withdrawing or -donating nature of the substituent on the benzene ring significantly influences the reactivity of the sulfonyl chloride and the lability of the resulting sulfonamide.[4]
Comparative Analysis of Protecting Groups
This section details the performance of tosyl, nosyl, and brosyl groups in the protection of amines, focusing on reaction conditions, yields, and deprotection methods.
Protection of Amines
The sulfonylation of amines is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5] Common bases include pyridine, triethylamine, or aqueous alkali.[3]
Table 1: Comparison of Amine Protection with Substituted Benzenesulfonyl Chlorides
| Protecting Group | Reagent | Typical Base | Solvent | Reaction Time | Typical Yield (%) |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Et₃N | DCM, CH₃CN | 2 - 12 h | High (>90%) |
| Nosyl (Ns) | o- or p-Nitrobenzenesulfonyl chloride (NsCl) | Pyridine, Et₃N | DCM, THF | 1 - 4 h | High (>90%) |
| Brosyl (Bs) | p-Bromobenzenesulfonyl chloride (BsCl) | Pyridine, Et₃N | DCM | 2 - 6 h | High (>90%) |
Note: Yields are substrate-dependent and the provided values are representative.
The reactivity of the sulfonyl chloride is influenced by the substituent on the aromatic ring. Electron-withdrawing groups, such as the nitro group in nosyl chloride, increase the electrophilicity of the sulfur atom, often leading to faster reaction times compared to the electron-donating methyl group in tosyl chloride.[4]
Stability of Sulfonamides
A key advantage of sulfonyl protecting groups is their high stability across a broad pH range. Tosylamides are particularly known for their robustness and can withstand harsh acidic and basic conditions, making them suitable for complex synthetic routes with multiple steps.[5] Nosylamides, while also generally stable, can be more susceptible to cleavage under certain nucleophilic conditions due to the electron-withdrawing nitro group.
Deprotection of Sulfonamides
The removal of the sulfonyl group is a critical step and the required conditions vary significantly between the different substituents. The robust nature of tosylamides necessitates stronger reductive or acidic conditions for cleavage.[5][6] In contrast, the nosyl group is prized for its facile removal under mild, nucleophilic conditions, a key advantage in the synthesis of sensitive molecules.[7]
Table 2: Comparison of Deprotection Methods for Sulfonamides
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yield (%) | Key Features |
| Tosyl (Ts) | Reductive Cleavage | SmI₂/amine/H₂O, THF, rt | >90%[8][9] | Very fast and efficient for a wide range of tosylamides. |
| Acidic Hydrolysis | HBr/AcOH, reflux | Variable | Harsh conditions, may not be suitable for sensitive substrates. | |
| Nosyl (Ns) | Nucleophilic Aromatic Substitution | Thiophenol, K₂CO₃, DMF, rt | >90%[7] | Mild conditions, orthogonal to many other protecting groups. |
| 2-Mercaptoethanol, DBU, DMF | High | Alternative nucleophilic thiol. | ||
| Brosyl (Bs) | Reductive Cleavage | Mg/MeOH, sonication | Moderate to High | Milder than some methods for tosylamide cleavage. |
The ease of deprotection for nosylamides via nucleophilic aromatic substitution with thiols is a significant advantage, as it proceeds under mild conditions that are compatible with a wide range of functional groups.[7] This orthogonality is a major consideration in complex total synthesis.
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (Tosylation)
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 mmol) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylbenzylamine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Protection of Benzylamine with p-Nitrobenzenesulfonyl Chloride (Nosylation)
Materials:
-
Benzylamine
-
p-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol) to the solution.
-
Add p-nitrobenzenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-nosylbenzylamine.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of N-Nosylbenzylamine using Thiophenol
Materials:
-
N-Nosylbenzylamine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-nosylbenzylamine (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add potassium carbonate (3.0 mmol) and thiophenol (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting benzylamine by column chromatography or distillation.
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amines using substituted benzenesulfonyl chlorides.
Caption: General workflow for amine protection and deprotection.
Caption: Deprotection pathways for different sulfonamides.
Conclusion
The choice between tosyl, nosyl, and brosyl protecting groups for amines depends on the specific requirements of the synthetic route.
-
Tosyl (Ts) offers exceptional stability, making it ideal for lengthy syntheses with harsh reaction conditions, but its removal requires strong reducing agents or acids.
-
Nosyl (Ns) provides a key advantage with its mild and orthogonal deprotection conditions using thiols, which is highly beneficial for the synthesis of complex and sensitive molecules.
-
Brosyl (Bs) offers a balance of stability and reactivity, with deprotection conditions that are often milder than those required for tosylates.
By carefully considering the stability and deprotection requirements of their synthetic strategy, researchers can effectively utilize these substituted benzenesulfonyl chlorides to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, a key building block in various synthetic pathways. We present a comparative analysis with two common alternatives, p-toluenesulfonyl chloride and dansyl chloride, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantification, identification of impurities, and throughput. The following table summarizes the key performance characteristics of the most common methods for analyzing sulfonyl chlorides.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance | Structural confirmation, identification and quantification of impurities with protons. | Provides detailed structural information, non-destructive, relatively fast. | Lower sensitivity compared to other methods, may require deuterated solvents. |
| HPLC-UV | High-Performance Liquid Chromatography with UV detection | Separation and quantification of the main compound and impurities with a UV chromophore. | High sensitivity, excellent for quantitative analysis, widely available. | Requires a chromophore for detection, method development can be time-consuming. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, provides molecular weight information. | May not be quantitative without appropriate standards, can be destructive. |
| Melting Point | Physical property | Indication of purity; impurities typically depress and broaden the melting range. | Simple, fast, and inexpensive. | Not suitable for non-crystalline compounds, less specific than spectroscopic methods. |
Illustrative Purity Analysis Data
The following table presents a summary of expected analytical data for this compound and its alternatives, assuming a high-purity synthesized batch.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | HPLC (C18, MeCN/H₂O, 254 nm) Retention Time (min) | MS (ESI+) m/z | Purity (%) |
| This compound | 7.75 (s, 1H, ArH), 6.80 (s, 1H, ArH), 3.90 (s, 3H, OCH₃), 2.65 (s, 3H, ArCH₃), 2.30 (s, 3H, ArCH₃) | 8.5 | [M+H]⁺ 235.0 | >98 |
| p-Toluenesulfonyl chloride | 7.78 (d, J=8.4 Hz, 2H, ArH), 7.38 (d, J=8.4 Hz, 2H, ArH), 2.47 (s, 3H, ArCH₃) | 7.2 | [M+H]⁺ 191.0 | >99 |
| Dansyl chloride | 8.55 (d, J=8.5 Hz, 1H, ArH), 8.35 (d, J=8.7 Hz, 1H, ArH), 8.25 (d, J=7.4 Hz, 1H, ArH), 7.60 (m, 2H, ArH), 7.20 (d, J=7.6 Hz, 1H, ArH), 2.90 (s, 6H, N(CH₃)₂) | 9.8 | [M+H]⁺ 270.0 | >99 |
Potential Impurities:
-
4-Methoxy-2,5-dimethylbenzenesulfonic acid: Hydrolysis product of the target compound. Expected to be more polar and have a shorter retention time in reverse-phase HPLC.
-
Starting materials: e.g., 2,5-dimethylanisole.
-
Residual solvents: From the reaction or workup.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
Data Analysis: Integrate the signals corresponding to the aromatic protons, methoxy protons, and methyl protons. The presence of any unexpected signals may indicate impurities. The purity can be estimated by comparing the integration of the product peaks to those of impurities.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: Start with 50% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Infusion: Infuse the sample solution (prepared for HPLC analysis) directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the expected molecular weight of this compound (234.03 g/mol ). Search for peaks corresponding to potential impurities.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Navigating Steric Hindrance: A Comparative Guide to Sulfonamide Formation with Hindered Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides from sterically hindered sulfonyl chlorides and amines presents a significant synthetic challenge. Standard reaction conditions often prove sluggish or ineffective, leading to low yields and the formation of unwanted byproducts. This guide provides a comparative analysis of established and modern methods for overcoming this obstacle, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
The formation of the sulfonamide bond is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. However, when either the sulfonyl chloride or the amine coupling partner possesses significant steric bulk around the reactive center, the direct reaction can be severely impeded. This guide explores and compares three key approaches to address this challenge: conventional synthesis under forcing conditions, indium-catalyzed sulfonylation, and calcium triflimide-activated sulfonylation of sulfonyl fluorides.
Comparative Performance of Synthetic Methods
The following table summarizes the performance of different methods for the synthesis of sulfonamides from sterically hindered sulfonyl chlorides and amines. The data highlights the impact of the chosen methodology on reaction yield and conditions.
| Sulfonyl Chloride | Amine | Method | Catalyst/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Diisopropylamine | Conventional | Pyridine (base) | Dichloromethane | Reflux | 48 | <10 | |
| Mesitylenesulfonyl chloride | tert-Butylamine | Conventional | Triethylamine (base) | Dichloromethane | Reflux | 72 | 15-25 | |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Aniline | Indium-catalyzed | Indium (0.1 equiv) | Acetonitrile | 80 | 6 | 85 | [1] |
| Mesitylenesulfonyl chloride | Diethylamine | Indium-catalyzed | Indium (0.1 equiv) | Acetonitrile | 80 | 5 | 92 | [1] |
| Benzenesulfonyl fluoride | 2,6-Dimethylaniline | Calcium Triflimide-activated | Ca(NTf₂)₂ (1.0 equiv) | t-Amyl alcohol | 60 | 24 | 88 | [2][3] |
| 4-Cyanobenzenesulfonyl fluoride | Aniline | Calcium Triflimide-activated | Ca(NTf₂)₂ (1.0 equiv) | t-Amyl alcohol | 60 | 1 | 85 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
Conventional Method
This method relies on the use of a base to facilitate the reaction between the sulfonyl chloride and the amine, often requiring elevated temperatures and prolonged reaction times for hindered substrates.
Procedure:
-
To a solution of the hindered amine (1.0 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) is added the hindered sulfonyl chloride (1.1 mmol) portion-wise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Indium-Catalyzed Sulfonylation
This method utilizes a catalytic amount of indium metal to promote the sulfonylation of amines, showing good efficacy for less nucleophilic and sterically hindered anilines.[1]
Procedure:
-
To a mixture of the hindered sulfonyl chloride (0.5 mmol) and the amine (0.5 mmol) in acetonitrile (1 mL) is added indium powder (0.05 mmol, 10 mol%).
-
The reaction mixture is stirred at the specified temperature (room temperature or elevated).
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is recovered by centrifugation.
-
The supernatant is concentrated, and the residue is purified by column chromatography.
Calcium Triflimide-Activated Sulfonylation
This approach employs a Lewis acid, calcium triflimide, to activate sulfonyl fluorides for nucleophilic attack by amines. This method is particularly effective for a wide range of sterically and electronically diverse substrates.[2][3]
Procedure:
-
To a vial containing the sulfonyl fluoride (1.0 equiv) and calcium triflimide (1.0 equiv) is added a solution of the amine (2.0 equiv) in a suitable solvent (e.g., t-amyl alcohol, 0.20 M).
-
The reaction mixture is stirred at 60 °C for the specified time.
-
The reaction is monitored by LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described methods of sulfonamide formation.
Caption: Conventional Sulfonylation Workflow.
Caption: Indium-Catalyzed Sulfonylation Workflow.
Caption: Calcium Triflimide-Activated Sulfonylation Workflow.
Conclusion
The synthesis of sulfonamides from sterically hindered starting materials necessitates a departure from conventional methods. While traditional approaches often falter, modern catalytic and activation strategies offer viable and efficient alternatives. Indium-catalyzed sulfonylation provides a mild and effective route, particularly for hindered anilines.[1] For a broader range of hindered substrates, the use of sulfonyl fluorides activated by calcium triflimide demonstrates excellent reactivity and yields.[2][3] The choice of method will ultimately depend on the specific substrates, desired reaction conditions, and the availability of reagents. This guide provides the necessary data and protocols to make an informed decision and successfully navigate the challenges of synthesizing sterically encumbered sulfonamides.
References
A Researcher's Guide to 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride and its Alternatives in Amine Protection
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of choices for amine protection, sulfonyl chlorides offer a robust and versatile option. This guide provides a comprehensive comparison of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (Mds-Cl) with its more common counterparts, p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl), supported by experimental data and detailed protocols.
Introduction to Sulfonyl Chlorides as Amine Protecting Groups
Sulfonyl chlorides react with primary and secondary amines in the presence of a base to form stable sulfonamides. This transformation temporarily masks the nucleophilicity of the amine, allowing for chemical modifications on other parts of the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The choice of a specific sulfonyl chloride is dictated by the desired stability of the resulting sulfonamide and the conditions available for its subsequent cleavage.
Comparative Analysis of Sulfonyl Chlorides
The reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy and methyl groups, decrease the electrophilicity of the sulfur atom, leading to a slower reaction with amines. Conversely, electron-withdrawing groups, like the nitro group, enhance reactivity.
The stability of the sulfonamide bond to cleavage is also governed by these electronic effects. Electron-donating groups on the aromatic ring increase the electron density on the sulfonyl sulfur, making the sulfonamide more susceptible to cleavage under acidic conditions. In contrast, electron-withdrawing groups render the sulfonamide more stable to acid but more labile to nucleophilic attack.
| Protecting Group | Reagent | Key Characteristics |
| Mds | This compound | Advantages: Expected enhanced acid lability for easier deprotection due to electron-donating methoxy and methyl groups. Disadvantages: Slower reaction times for protection compared to Ts-Cl and Ns-Cl. Limited commercial availability and literature data. |
| Ts | p-Toluenesulfonyl chloride | Advantages: Widely available, well-characterized, and provides robust protection. Stable to a wide range of reaction conditions. Disadvantages: Can be difficult to cleave, often requiring harsh acidic conditions. |
| Ns | 2-Nitrobenzenesulfonyl chloride | Advantages: Highly reactive, leading to rapid and efficient protection of amines. The resulting sulfonamide is readily cleaved under mild nucleophilic conditions. Disadvantages: The strongly electron-withdrawing nitro group can sometimes participate in side reactions. |
Experimental Data: A Comparative Overview
While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred from the behavior of structurally similar compounds. The following table summarizes typical reaction conditions and yields for the protection of a generic primary amine with various sulfonyl chlorides.
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Mds-Cl (Predicted) | Pyridine or Triethylamine | Dichloromethane | Room Temp. | 12-24 | >85 |
| Ts-Cl | Pyridine | Dichloromethane | 0 to Room Temp. | 2-12 | >90 |
| Ns-Cl [1] | Triethylamine | Dichloromethane | 0 to Room Temp. | 0.25 | 90-98 |
Note: The conditions for Mds-Cl are predicted based on the electronic effects of its substituents and may require optimization for specific substrates.
Experimental Protocols
General Procedure for Amine Protection with Sulfonyl Chlorides
This protocol provides a general guideline for the formation of sulfonamides from primary or secondary amines.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (Mds-Cl, Ts-Cl, or Ns-Cl) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Cleavage of Sulfonamides
The choice of deprotection method is critical and depends on the nature of the sulfonyl group.
Acidic Cleavage (Typical for Mds- and Ts-sulfonamides):
-
Reagents: HBr in acetic acid, or strong acids like trifluoroacetic acid (TFA).
-
Procedure: The sulfonamide is typically heated in the presence of a strong acid. The reaction progress is monitored by TLC.
Nucleophilic Cleavage (for Ns-sulfonamides):
-
Reagents: Thiophenol and a base like K₂CO₃ in a solvent such as DMF.
-
Procedure: The Ns-protected amine is treated with a nucleophile, which displaces the nosyl group. This method is notably milder than the acidic cleavage of tosylamides.
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams illustrate the general workflow for amine protection and deprotection, as well as the logical relationship between the electronic nature of the sulfonyl chloride and the cleavage conditions for the resulting sulfonamide.
Caption: General workflow for amine protection and deprotection.
Caption: Influence of substituents on sulfonamide cleavage conditions.
Conclusion
The selection of an appropriate sulfonyl chloride for amine protection is a critical decision in the design of a synthetic route. While Ts-Cl offers robust and reliable protection and Ns-Cl provides a readily cleavable alternative, this compound (Mds-Cl) presents a potentially valuable, albeit less explored, option. The electron-donating methoxy and methyl groups of Mds-Cl are predicted to render the corresponding sulfonamides more susceptible to acidic cleavage, offering a milder deprotection strategy compared to traditional tosylamides. Researchers are encouraged to consider the electronic properties of these reagents to select the optimal protecting group strategy for their specific synthetic challenges. Further experimental investigation into the reactivity and cleavage of Mds-sulfonamides is warranted to fully elucidate their potential in modern organic synthesis.
References
Safety Operating Guide
Navigating the Disposal of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, a sulfonyl chloride compound, requires careful consideration for its disposal due to its reactivity, particularly with water and bases. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon established protocols for analogous sulfonyl chlorides in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Ventilation: All handling and disposal steps must be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors or fumes.
-
Avoid Incompatibilities: Keep the compound away from water, bases, strong oxidizing agents, and amines, as these can trigger vigorous or violent reactions.
Disposal Procedures: A Two-Pronged Approach
The appropriate disposal method for this compound depends on the quantity of the waste.
1. Small, Residual Quantities (e.g., from cleaning glassware):
Small amounts of this compound can be neutralized to a less hazardous form before final disposal. This process should be conducted with extreme caution.
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold, saturated solution of sodium bicarbonate. An ice bath is recommended to control the reaction temperature.
-
Slow Addition: Carefully and slowly add the residual this compound to the stirred sodium bicarbonate solution. The addition should be dropwise to manage the exothermic reaction and gas evolution (carbon dioxide).
-
Reaction Monitoring: Continue stirring the mixture for at least one hour after the addition is complete to ensure full neutralization.
-
pH Verification: After the reaction, allow the mixture to warm to room temperature and test the pH to confirm it is neutral or slightly basic.
-
Final Disposal: The neutralized aqueous solution should be collected in a designated hazardous waste container for aqueous waste, following your institution's specific guidelines.
2. Bulk Quantities:
Bulk amounts of this compound should not be neutralized in the lab. Instead, they must be disposed of as hazardous waste.
-
Waste Segregation: This compound should be treated as halogenated organic waste.
-
Packaging: Ensure the primary container is securely sealed. If necessary, transfer the waste to a compatible, properly labeled hazardous waste container. The label must clearly identify the contents as "this compound" and include appropriate hazard warnings (e.g., "Corrosive," "Water-Reactive").
-
Waste Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Spill Management
In the event of a spill, immediate action is critical:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the chemical fume hood is operating to control vapors.
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or dry earth to contain the spill. Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Notify your laboratory supervisor and institutional EHS office of the spill.
Quantitative Data Summary
| Property | 4-Methoxybenzenesulfonyl chloride | Methanesulfonyl chloride | General Sulfonyl Chlorides |
| CAS Number | 98-68-0 | 124-63-0 | Varies |
| Molecular Formula | C₇H₇ClO₃S | CH₃ClO₂S | Varies |
| Primary Hazards | Corrosive, Water-Reactive | Corrosive, Toxic | Corrosive, Water-Reactive, Lachrymator |
| Reactivity | Reacts with water, bases, amines | Reacts with water, bases | Reacts exothermically with water, alcohols, and bases |
| Decomposition Products | Hydrogen chloride, sulfur oxides | Hydrogen chloride, sulfur oxides | Hydrogen chloride, corresponding sulfonic acid, sulfur oxides |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
This comprehensive guide, by providing clear, actionable steps and safety protocols, aims to empower laboratory professionals to manage the disposal of this compound responsibly, fostering a culture of safety and environmental stewardship.
Comprehensive Safety and Handling Guide for 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also water-reactive and may release toxic gases upon contact with moisture.[2] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield provides an additional layer of protection against splashes.[3] |
| Skin | Chemical-Resistant Gloves and Lab Coat/Gown | Nitrile or neoprene gloves are recommended.[3] A flame-resistant and impervious lab coat or gown should be worn.[1] |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] Work in a well-ventilated area, preferably a fume hood.[4] |
| Body | Chemical-Resistant Apron or Coveralls | For larger quantities or increased splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[3] |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is vital to minimize exposure and prevent accidents.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Put on all required PPE as detailed in Table 1.
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents, placing them within the fume hood.
-
Confirm that a spill kit containing a neutralizer (such as sodium bicarbonate) is readily available.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.[4]
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid creating dust. Do not breathe in any dust or vapors.[1]
-
If transferring the chemical, do so slowly and carefully to prevent splashing.
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[2][4]
-
-
Post-Handling:
-
After use, securely seal the container and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials such as bases, water, strong oxidizing agents, and amines.[2][4] Some sources recommend refrigerated storage.[2]
-
The storage area should be clearly marked as a corrosives area.[2]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][5] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
Do not use water to clean the spill area as it can react with the chemical to produce toxic gas.[2]
-
Decontaminate the area with a suitable solution, such as a dilute solution of sodium bicarbonate, followed by a water rinse.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Diagram
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
All waste materials, including unused product and contaminated absorbents, must be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Final Disposal:
-
Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]
-
Treatment may involve neutralization with soda ash or soda-lime followed by incineration or burial in a licensed landfill.[6][7] Never dispose of this chemical down the drain.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
